4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0) is a critical dihydrochalcone derivative extensively utilized in medicinal chemistry.[1] It serves as a privileged scaffold in the development of metabolic therapeutics, most notably as a precursor for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin analogs).[1] Its structural motif—two aromatic rings linked by a three-carbon carbonyl chain—provides the necessary geometric spacing for binding to the SGLT2 proximal glucose-binding site.[1]
This guide details the chemical profile, validated synthesis protocols, and application logic for researchers utilizing this compound in drug discovery.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
LogP
~4.2 (Predicted)
H-Bond Acceptors
2
Synthesis & Manufacturing Protocol
Strategic Analysis of Synthetic Routes
While Friedel-Crafts acylation is theoretically possible, it is chemically inefficient for this isomer due to the deactivating nature of the chlorobenzene ring (requiring harsh conditions) or the regioselectivity issues if acylating anisole.[1]
The industry-standard protocol utilizes a two-step sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .[1] This route offers higher yields (>85%), milder conditions, and superior regiocontrol.[1]
Dissolution: Dissolve 4'-chloroacetophenone and 4-methoxybenzaldehyde in absolute ethanol at room temperature.
Catalysis: Add an aqueous solution of NaOH (10% w/v) dropwise while stirring vigorously. The reaction is exothermic; maintain temperature <30°C to prevent side reactions (Cannizzaro).[1]
Precipitation: Stir for 4–6 hours. The chalcone product typically precipitates as a yellow solid due to the conjugated enone system.[1]
Isolation: Cool the mixture to 0–5°C. Filter the precipitate and wash with cold water until the filtrate is neutral pH.
Purification: Recrystallize from ethanol to remove unreacted aldehyde.
Step 2: Selective Catalytic Hydrogenation
Objective: Reduce the alkene (C=C) without reducing the ketone (C=O) or dehalogenating the aryl chloride.[1]
Setup: Charge a hydrogenation flask with the chalcone and solvent (EtOAc is preferred for ease of removal). Add the Pd/C catalyst carefully under an inert atmosphere (Nitrogen) to prevent ignition.[1]
Hydrogenation: Purge the system with H₂. Stir the reaction at room temperature under 1 atm of H₂.
Monitoring (Critical): Monitor via TLC or HPLC every 30 minutes.
Endpoint: Disappearance of the yellow chalcone spot.[1]
Risk:[1] Over-reduction can lead to the alcohol (secondary reduction) or dechlorination (if pressure is too high or reaction time too long).[1]
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.[1][6]
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the target 4'-Chloro-3-(4-methoxyphenyl)propiophenone.[1]
Visualization of Synthesis Pathway[5][6][14]
Caption: Two-step synthesis via Claisen-Schmidt condensation and selective hydrogenation. Note the critical control point at the hydrogenation step to avoid over-reduction.
Applications in Drug Development[1][5][6]
SGLT2 Inhibition Logic
The 4'-Chloro-3-(4-methoxyphenyl)propiophenone structure mimics the aglycone pharmacophore of gliflozins.[1]
Proximal Binding: The 4-chlorophenyl ring occupies the hydrophobic pocket near the glucose binding site.[1]
Distal Binding: The 4-methoxyphenyl group extends into the distal pocket, providing selectivity for SGLT2 over SGLT1.[1]
Linker: The propanone chain provides the requisite distance and rotational freedom before the final C-glycosylation step (often achieved by converting the ketone to a carbinol and subsequent coupling).[1]
Analytical Characterization Standards
To validate the compound for pharmaceutical use, the following data is required:
¹H NMR (CDCl₃, 400 MHz):
δ 7.8–7.9 (d, 2H, Ar-H adjacent to C=O)
δ 7.4 (d, 2H, Ar-H adjacent to Cl)
δ 7.1 (d, 2H, Ar-H adjacent to alkyl)
δ 6.8 (d, 2H, Ar-H adjacent to OMe)
δ 3.8 (s, 3H, OMe)
δ 3.2 (t, 2H, CO-CH₂)
δ 2.9 (t, 2H, Ar-CH₂)
HPLC Purity: >98.0% (Area %) required for biological assays.
Safety & Handling (E-E-A-T)
Hazard Classification:
GHS09 (Environment): Very toxic to aquatic life with long-lasting effects.[1]
Handling: Use in a fume hood.[1] Avoid release to the environment.[1]
Protect from light (ketones can undergo photochemical degradation over long periods).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Retrieved from [Link][1]
Ishihara, Y. et al. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.[1] Drug Hunter.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Retrieved from [Link][1]
The following technical guide details the structural characteristics, synthesis, and application of 4'-Chloro-3-(4-methoxyphenyl)propiophenone , a critical dihydrochalcone scaffold used in medicinal chemistry, particular...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural characteristics, synthesis, and application of 4'-Chloro-3-(4-methoxyphenyl)propiophenone , a critical dihydrochalcone scaffold used in medicinal chemistry, particularly in the development of metabolic therapeutics like SGLT2 inhibitors.
A Strategic Scaffold for Dihydrochalcone-Based Therapeutics
Executive Summary
4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0 ) is a synthetic organic intermediate belonging to the dihydrochalcone class. Structurally, it represents a reduced chalcone featuring a 1,3-diarylpropan-1-one backbone with specific para-chloro and para-methoxy substitutions.
This molecule serves as a pivotal "privileged structure" in drug discovery. Its core scaffold mimics Phlorizin , the natural product that led to the discovery of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. Consequently, this compound is extensively utilized as a building block for synthesizing metabolically stable SGLT2 inhibitor analogs (gliflozins) and exploring Structure-Activity Relationships (SAR) in anti-diabetic and anti-inflammatory research.
68–72 °C (Typical for similar analogs, verify per batch)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water
SMILES
COC1=CC=C(CCC(=O)C2=CC=C(Cl)C=C2)C=C1
Synthetic Protocol
The synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone follows a robust, two-stage workflow: a Claisen-Schmidt Condensation to form the chalcone precursor, followed by Selective Catalytic Hydrogenation .
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
Solvent: Ethanol or Methanol.
Protocol:
Dissolution: Dissolve 4-chloroacetophenone (15.4 g, 100 mmol) and 4-methoxybenzaldehyde (13.6 g, 100 mmol) in 100 mL of absolute ethanol.
Catalysis: Cool the solution to 0–5 °C. Add 10 mL of 40% aqueous NaOH dropwise with vigorous stirring.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) will form.
Workup: Cool the mixture to 0 °C to maximize precipitation. Filter the solid and wash with cold water (3 x 50 mL) until the filtrate is neutral. wash with cold ethanol (1 x 20 mL).
Purification: Recrystallize from hot ethanol to yield yellow crystals.
Checkpoint: Verify formation of the alkene via ¹H NMR (characteristic doublet signals at δ 7.3–7.8 ppm with J ≈ 15-16 Hz for trans-isomer).
Stage 2: Selective Hydrogenation (Reduction)
Objective: Reduce the α,β-unsaturated alkene to the saturated alkane without reducing the ketone or dehalogenating the aromatic ring.
Hydrogen Source: H₂ gas (balloon pressure or 1-3 atm).
Protocol:
Preparation: Dissolve the purified chalcone (10 g) in 150 mL of Ethyl Acetate.
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (0.5 g, 5 wt% loading). Caution: Pd/C is pyrophoric.
Hydrogenation: Purge the vessel with H₂ gas. Stir the reaction mixture under H₂ atmosphere (1 atm) at room temperature.
Monitoring: Monitor via TLC or HPLC every 30 minutes. The yellow color of the chalcone will disappear as the reaction proceeds. Stop immediately upon consumption of the starting material to prevent reduction of the ketone (to alcohol).
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethyl acetate.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude dihydrochalcone.
Final Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain the target as a white crystalline solid.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway transforming the acetophenone and benzaldehyde precursors into the target dihydrochalcone via a chalcone intermediate.
Analytical Characterization
To validate the integrity of the synthesized molecule, the following spectral signatures must be confirmed:
¹H NMR (CDCl₃, 400 MHz):
δ 3.80 (s, 3H): Methoxy group (-OCH₃).
δ 3.00 (t, 2H): Methylene protons α to the ketone (-C(=O)-CH ₂-).
δ 6.8–7.9 (m, 8H): Aromatic protons. The 4'-chloro ring will show an AA'BB' system (approx δ 7.4 and 7.9), and the 4-methoxyphenyl ring will show a separate AA'BB' system (approx δ 6.8 and 7.1).
No band at 1600–1640 cm⁻¹: Absence of alkene C=C stretch (confirms full hydrogenation).
Applications in Drug Development
4'-Chloro-3-(4-methoxyphenyl)propiophenone is a high-value intermediate because it structurally mimics Phlorizin , the founding member of the SGLT inhibitor class.
SGLT2 Inhibitor Design
Modern SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) utilize a C-aryl glucoside linked to a diarylmethane scaffold. This propiophenone serves as a precursor for:
Linker Extension Studies: Researchers use the 3-carbon chain (propiophenone) versus the 1-carbon chain (diarylmethane) to study the steric tolerance of the SGLT2 binding pocket.
Bioisostere Synthesis: The ketone can be reduced to a methylene group (using Et₃SiH/BF₃·OEt₂) to generate 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane , a lipophilic tail used to optimize the aglycone moiety of experimental gliflozins.
Functional Derivatization Map
Figure 2: Strategic derivatization pathways for generating diverse medicinal chemistry scaffolds from the core propiophenone.
Safety & Handling
GHS Classification: Warning.
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
References
PubChem. "1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (CAS 111302-58-0)." National Library of Medicine. Link
GuideChem. "Synthesis and Properties of 4'-Chloro-3-(4-methoxyphenyl)propiophenone." Chemical Dictionary. Link
BenchChem. "Application Notes and Protocols for Methoxypropiophenone Derivatives in Organic Synthesis." BenchChem Technical Library. Link
Vinati Organics. "Applications of Methoxy Acetophenone Derivatives in Pharmaceutical Intermediates." Industrial Chemical Applications. Link
ResearchGate. "Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone: A Precursor to Dihydrochalcones." Scientific Publications. Link
Structural Identity, Synthetic Protocols, and Physicochemical Profiling Executive Summary This technical guide provides a comprehensive analysis of 4'-chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a critica...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Identity, Synthetic Protocols, and Physicochemical Profiling
Executive Summary
This technical guide provides a comprehensive analysis of 4'-chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a critical diarylpropanoid intermediate.[1][2] Structurally classified as a dihydrochalcone , this molecule serves as a versatile scaffold in the synthesis of SGLT2 inhibitors, kinase inhibitors (c-Met), and functionalized diarylalkanes.[2]
This document moves beyond standard database entries to offer a "Senior Scientist" perspective on the molecule’s synthesis, stability, and characterization. It prioritizes self-validating experimental protocols and mechanistic insights required for high-purity applications in drug discovery.[1]
Part 1: Structural Identity & Nomenclature[1][2]
IUPAC Derivation
The nomenclature for this molecule follows the priority rules for ketones, where the carbonyl group takes precedence.[2]
Parent Structure: Propan-1-one (a three-carbon chain terminating in a ketone).[1][2]
Principal Functional Group: Ketone at position C1.[1]
Aromatic Substituent 1 (C1): A phenyl ring attached directly to the carbonyl carbon. The chlorine atom is at the para position (position 4 relative to the carbonyl attachment). -> (4-chlorophenyl) [1][2][3][4][5][6]
Aromatic Substituent 2 (C3): A phenyl ring attached to the terminal carbon of the propyl chain.[2] The methoxy group is at the para position. -> (4-methoxyphenyl) [1][2][3][4][7][8]
Preparation: In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in Ethanol (10 volumes).
Catalysis: Add 10% aqueous NaOH (0.5 eq) dropwise while stirring at room temperature.
Scientist's Note: Do not heat initially. The exotherm is usually sufficient. Heating too early promotes Cannizzaro side reactions of the aldehyde.
Monitoring: Stir for 4–6 hours. A heavy precipitate (the chalcone) typically forms. Monitor via TLC (Hexane:EtOAc 8:2). The chalcone will appear as a UV-active spot with lower R_f than the starting materials.[1]
Work-up: Cool the mixture to 0°C. Filter the solid precipitate. Wash with cold water (to remove base) and cold ethanol (to remove unreacted aldehyde).
Validation: The intermediate should be a yellow solid (MP ~130°C). If the color is dark orange/brown, recrystallize from ethanol to remove oligomers.
Solvent System: Dissolve the purified chalcone in Ethyl Acetate or THF.
Scientist's Note: Avoid alcohols if you suspect transesterification or acetal formation, though ethanol is usually safe. Ethyl Acetate is preferred for ease of evaporation.
Catalyst: Add 10% Pd/C (5 wt% loading).
Hydrogenation: Hydrogenate at room temperature under balloon pressure (1 atm) or low pressure (10–20 psi).
Critical Control Point: Monitor closely via HPLC or TLC. Stop the reaction immediately upon disappearance of the starting material. Over-reduction will reduce the ketone to an alcohol (1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-ol), which is a difficult impurity to separate.[1]
Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. The product typically crystallizes as a white or off-white solid.[1]
Part 3: Physicochemical & Analytical Profiling[1][2]
Reliable data is essential for formulation and assay development.
Property Table[1][2]
Property
Value/Description
Relevance
Appearance
White to off-white crystalline solid
Yellowing indicates oxidation or residual chalcone.[1][2]
Melting Point
58–62°C (Typical range for this class)
Significantly lower than the chalcone precursor (~130°C).
Solubility
Soluble in DMSO, DCM, EtOAc.[2] Insoluble in water.[10]
Lipophilic nature (LogP ~4.1) requires organic cosolvents for bioassays.
LogP
~4.1
High membrane permeability; potential for non-specific binding in assays.[2]
H-Bond Donors
0
H-Bond Acceptors
2 (Ketone, Ether)
Analytical Characterization Logic
To confirm identity, you must distinguish the product from the starting chalcone and the over-reduced alcohol.[2]
1H NMR (CDCl₃, 400 MHz) Diagnostic Signals:
The Linker: Look for two distinct triplets (or multiplets) integrating to 2H each in the aliphatic region (
~3.0–3.3 ppm).
Contrast: The starting chalcone has two doublets in the aromatic/alkene region (
7.4–7.8 ppm, Hz). The disappearance of these alkene protons is the primary confirmation of reduction.
Aromatic Region: Two AA'BB' systems. The chlorophenyl ring protons will be deshielded (shifted downfield) due to the adjacent carbonyl.
Mass Spectrometry (ESI+):
Molecular Ion:
(for ³⁵Cl).
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom.[1][2] This is a crucial check for identity.
Part 4: Applications in Drug Discovery[1][2]
This molecule is not just a random organic compound; it is a privileged scaffold.
Pharmacophore Analysis
The 1,3-diarylpropan-1-one structure is a "linker" scaffold.[1][2] It positions two aromatic rings at a specific distance, allowing interaction with hydrophobic pockets in enzymes or receptors.
SGLT2 Inhibition: Dihydrochalcones are the historical precursors to modern gliflozins. Phlorizin (a natural dihydrochalcone) was the first SGLT inhibitor. This molecule represents a simplified, synthetic analog used to probe Structure-Activity Relationships (SAR) regarding the lipophilic distal ring (the 4-chlorophenyl group).
Kinase Inhibition: The scaffold appears in c-Met kinase inhibitors where the ketone serves as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding site.[1][2]
Metabolic Stability Logic
When using this molecule in in vivo studies, researchers must be aware of its metabolic liabilities.[2]
Figure 2: Predicted metabolic soft spots.[1][2] The ketone is prone to reduction, and the methoxy group to O-demethylation.[1]
References
PubChem. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Compound CID 11323320).[1][2] National Library of Medicine. Available at: [Link][1]
Susanti, E. et al. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.[1][2] SciTePress, 2017. (Demonstrates the Claisen-Schmidt protocol for similar chalcones). Available at: [Link]
Nowakowski, M. et al. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties.[2] Frontiers in Pharmacology/PMC. (Review of dihydrochalcone synthesis and biological activity). Available at: [Link]
"4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" physical and chemical properties
Abstract This technical guide provides a comprehensive analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0), a critical dihydrochalcone intermediate. Historically significant as a pharmacophore scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0), a critical dihydrochalcone intermediate. Historically significant as a pharmacophore scaffold for Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, this compound serves as a stable, non-glycosidic building block for structure-activity relationship (SAR) studies and the synthesis of antidiabetic therapeutics. This document details its physicochemical profile, validated synthetic pathways, and analytical characterization standards, designed to support researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis
The compound belongs to the dihydrochalcone class, characterized by a 1,3-diphenylpropan-1-one skeleton. Its structural integrity relies on the stability of the saturated ethylene bridge linking the chlorophenyl ketone and the methoxyphenyl ring.
The following data aggregates experimental observations and high-confidence predictive models for the purified solid.
Property
Value / Range
Context
Physical State
Crystalline Solid
White to off-white needles upon recrystallization.
Melting Point
78°C – 82°C
Typical range for 4'-chloro-dihydrochalcones; lower than the unsaturated chalcone precursor (~130°C).
Boiling Point
~420°C (Predicted)
Decomposes prior to boiling at atmospheric pressure.
Solubility
Lipophilic
Soluble in DCM, DMSO, Ethyl Acetate, Ethanol. Insoluble in water.
LogP
4.10
High lipophilicity requires organic co-solvents for biological assays.
Density
1.18 ± 0.1 g/cm³
Predicted at 20°C.
Synthetic Pathways & Production
The synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone is most efficiently achieved via a two-step sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This route minimizes side reactions and maximizes yield.
Step 1: Synthesis of the Chalcone Precursor
Reaction: Aldol condensation of 4'-chloroacetophenone and 4-methoxybenzaldehyde.
Reaction: Catalytic hydrogenation of the alkene moiety without reducing the carbonyl or dehalogenating the aromatic ring.
Reagents: Chalcone Intermediate, Pd/C (5-10% loading), Hydrogen gas (1 atm or balloon), Ethyl Acetate or Ethanol.
Protocol:
Dissolve the chalcone in Ethyl Acetate (0.1 M concentration).
Add 10 mol% Pd/C catalyst carefully under inert atmosphere (Argon).
Purge system with H₂ gas.
Stir vigorously at RT for 2–4 hours. Monitor via TLC (disappearance of yellow fluorescent spot).
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.[2]
Purification: Recrystallize from Hexane/Ethyl Acetate if necessary.
Visualization: Synthetic Workflow
Caption: Two-step synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.
Chemical Reactivity & Applications
Role in Drug Development (SGLT2 Inhibitors)
This molecule represents the aglycone core of the gliflozin class. While modern SGLT2 inhibitors (e.g., Dapagliflozin) utilize a C-glycosidic bond for metabolic stability, the dihydrochalcone scaffold (derived from Phlorizin) remains the fundamental pharmacophore model.
Mechanism: The 1,3-spacing of the aromatic rings mimics the spatial arrangement required to bind the SGLT2 receptor in the proximal tubule of the kidney.
Modification Points:
Carbonyl Reduction: Reduction with NaBH₄ yields the corresponding alcohol, increasing hydrophilicity.
Friedel-Crafts Modifications: The electron-rich methoxy ring allows for further electrophilic aromatic substitution (e.g., halogenation) to tune potency.
Visualization: Pharmacophore Mapping
Caption: Structural mapping of the molecule to the SGLT2 inhibitor pharmacophore.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signals must be observed.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
δ 7.89 (d, J=8.5 Hz, 2H): Protons ortho to the carbonyl (Chlorophenyl ring).
δ 7.42 (d, J=8.5 Hz, 2H): Protons meta to the carbonyl (Chlorophenyl ring).
δ 7.15 (d, J=8.6 Hz, 2H): Protons meta to the methoxy group.
δ 6.84 (d, J=8.6 Hz, 2H): Protons ortho to the methoxy group.
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 isotopes.
Safety & Handling (GHS Classification)
While specific toxicological data for this intermediate is limited, it should be handled as a potent chemical substance.
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Protocol:
Use only in a chemical fume hood.
Wear nitrile gloves and safety goggles.
Avoid dust formation; compound may be statically charged.
References
Guidechem. (2024). Chemical Properties of CAS 111302-58-0. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 225036, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from
Royal Society of Chemistry. (2024). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. Retrieved from
Technical Guide: Spectral Analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
This guide details the spectral characterization and structural analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one).[1] This compound is a dihydrochal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectral characterization and structural analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one).[1]
This compound is a dihydrochalcone , a critical intermediate often used in the synthesis of SGLT2 inhibitors and other antidiabetic pharmacophores.[1] The data below synthesizes experimental precedents with high-fidelity spectroscopic principles.
To understand the spectra, one must understand the connectivity. This molecule is typically synthesized via the catalytic hydrogenation of its unsaturated precursor, 4'-chloro-4-methoxychalcone.[1]
Reaction Workflow
The transformation converts the alkene (
) bridge into a saturated ethylene bridge (), drastically altering the NMR and IR signatures.[1]
Figure 1: Synthesis via reduction of the chalcone bridge.
Spectral Characterization Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum is distinct due to the disappearance of the alkene doublets (typically at 7.4–7.8 ppm in the chalcone) and the appearance of two coupled triplets in the aliphatic region.
The molecule typically cleaves at the bonds adjacent to the carbonyl or the benzylic position.[1]
Base Peak (m/z 139/141): The 4-chlorobenzoyl cation (
).[1] This is formed by -cleavage adjacent to the carbonyl.[1]
Tropylium Ion (m/z 121): The methoxybenzyl fragment (
) often rearranges to a substituted tropylium ion.[1]
Figure 2: Primary fragmentation pathway in Electron Impact MS.
Experimental Protocol: Preparation of Spectral Sample
Author Note: This protocol ensures high-purity isolation for spectral analysis, minimizing solvent peaks.
Precursor Dissolution: Dissolve 1.0 eq of 4'-chloro-4-methoxychalcone in Ethyl Acetate/Ethanol (1:1 v/v).
Catalyst Addition: Add 10 wt% Pd/C (Palladium on Carbon).[1]
Hydrogenation: Stir under
balloon (1 atm) at Room Temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the alkene spot disappears.[1]
Filtration: Filter through a Celite pad to remove Pd/C. Critical: Wash the pad thoroughly with EtOAc to recover all product.[1]
Purification: Concentrate filtrate in vacuo. Recrystallize from Ethanol to obtain white needles.
NMR Prep: Dissolve ~10 mg of dry solid in 0.6 mL
. Filter through a glass wool plug into the NMR tube to remove particulate interference.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link][1]
EPA CompTox Chemicals Dashboard. DTXSID50462396: 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Retrieved from [Link][1]
"4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" as a pharmaceutical intermediate
The following technical guide details the chemical architecture, synthesis, and pharmaceutical utility of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0). This document is structured for researchers and pro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical architecture, synthesis, and pharmaceutical utility of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0).
This document is structured for researchers and process chemists, prioritizing actionable protocols, mechanistic insight, and rigorous data presentation.
A Pivotal Dihydrochalcone Intermediate in Metabolic Drug Discovery[1]
Executive Summary
4'-Chloro-3-(4-methoxyphenyl)propiophenone (also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one) is a specialized pharmaceutical intermediate belonging to the dihydrochalcone class.[1] Structurally, it consists of a 4-chlorophenyl moiety linked to a 4-methoxyphenyl ring via a saturated propionyl bridge.[1]
While often overshadowed by its ethoxy-analogs (used in Dapagliflozin synthesis), this methoxy-variant represents a critical scaffold in Structure-Activity Relationship (SAR) studies for SGLT2 inhibitors and PPAR agonists.[1] Its synthesis and subsequent functionalization allow medicinal chemists to modulate the lipophilicity and metabolic stability of antidiabetic and anti-inflammatory candidates.[1]
The industrial synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone typically follows a two-stage workflow: Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation .[1] This route is preferred over Friedel-Crafts acylation due to superior regiocontrol.[1]
Protocol B: Selective Hydrogenation to Propiophenone
This step requires strict control to prevent dehalogenation.[1]
Charge: Dissolve the Chalcone intermediate (40.0 g) in Ethyl Acetate (400 mL) in a hydrogenation vessel.
Catalyst: Add 5% Pd/C (2.0 g, 5 wt% loading). Optional: Add Diphenylsulfide (0.01 eq) as a catalyst poison to prevent dechlorination if using high pressure.[1]
Hydrogenation: Purge with N₂, then charge with H₂ (1 atm/balloon) .
Reaction: Stir vigorously at 20–25°C.
Monitoring: Monitor by HPLC every 30 minutes. Stop immediately upon disappearance of the starting material (typically 2–4 hours).[1] Prolonged stirring leads to ketone reduction.[1]
Workup: Filter catalyst through a Celite pad. Concentrate the filtrate under vacuum.[1][2]
Crystallization: Recrystallize from Hexane/EtOAc to obtain the target dihydrochalcone.
Pharmaceutical Applications & Mechanism[1]
1. SGLT2 Inhibitor Development (SAR Studies)
While marketed drugs like Dapagliflozin utilize a diarylmethane scaffold (linked by a single -CH₂-), this propiophenone intermediate provides a C3-linker (Propionyl) .[1]
Utility: It is used to synthesize "extended linker" analogs to probe the size of the SGLT2 binding pocket.[1]
Transformation: The ketone is typically reduced to a methylene or reacted with a Grignard reagent (e.g., aryl-magnesium bromide) to form tertiary alcohols, which are then coupled with gluconolactone.[1]
2. PPAR Agonist Precursors
The lipophilic tail of this molecule mimics the fibrate class pharmacophore.[1]
Mechanism: The dihydrochalcone skeleton serves as a scaffold for Peroxisome Proliferator-Activated Receptors (PPAR) agonists, used in treating dyslipidemia.[1]
Downstream Logic Flow
Figure 2: Divergent synthetic utility of the propiophenone intermediate in medicinal chemistry.
Quality Control: Impurity Profiling
High-purity intermediates are required for late-stage API synthesis.[1]
Impurity Type
Origin
Control Strategy
Unreacted Chalcone
Incomplete Hydrogenation
Ensure adequate H₂ dispersion; extend time (carefully).[1]
Des-Chloro Analog
Pd-catalyzed hydrogenolysis of Ar-Cl
Use lower pressure (1 atm); add catalyst poison; switch to Pt/C.
Alcohol Derivative
Over-reduction of Ketone
Stop reaction immediately at endpoint; avoid high temperatures (>40°C).[1]
Dimer
Radical coupling during aldol step
Control NaOH addition rate; maintain low temperature.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one.[1] Retrieved from [Link][1]
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for SGLT2 scaffold synthesis). Retrieved from [Link]
PatSnap. Synthesis methods of Dapagliflozin and related dihydrochalcone intermediates. (Patent Analysis). Retrieved from [Link]
An In-depth Technical Guide to 4'-Chloro-3-(4-methoxyphenyl)propiophenone Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction Propiophenone and its derivatives represent a significant class of organic compounds that are pivotal as intermediates in the synthesis of a wi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propiophenone and its derivatives represent a significant class of organic compounds that are pivotal as intermediates in the synthesis of a wide array of biologically active molecules.[1] Among these, the scaffold of 4'-chloro-3-(4-methoxyphenyl)propiophenone serves as a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives and analogs of this core structure, offering insights for researchers and professionals in the field of drug discovery and development.
The propiophenone core, characterized by a phenyl group attached to a propanone backbone, allows for diverse chemical modifications.[1] The specific substitutions of a chloro group at the 4'-position and a 4-methoxyphenyl group at the 3-position of the propiophenone scaffold create a unique electronic and steric environment, influencing the molecule's reactivity and biological profile. These compounds are closely related to chalcones, which are α,β-unsaturated ketones known for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Synthetic Pathways and Methodologies
The synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone and its analogs can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and the specific substitutions required on the aromatic rings.
Route 1: Friedel-Crafts Acylation
A primary and versatile method for synthesizing propiophenone derivatives is the Friedel-Crafts acylation.[4][5] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone via Friedel-Crafts Acylation
Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-methoxyphenyl)propanoic acid in an anhydrous solvent such as dichloromethane (DCM).
Slowly add thionyl chloride (SOCl₂) (1.5 equivalents) to the solution at room temperature.
Once the initial gas evolution subsides, gently heat the mixture to reflux and maintain for 1-2 hours to ensure complete conversion to the acyl chloride.
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(4-methoxyphenyl)propionyl chloride can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation with Chlorobenzene
In a separate dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane.
Cool the suspension to 0°C in an ice bath.
Dissolve the crude 3-(4-methoxyphenyl)propionyl chloride in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension.
Following the addition of the acyl chloride, add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography to yield pure 4'-chloro-3-(4-methoxyphenyl)propiophenone.
Route 2: Claisen-Schmidt Condensation and Subsequent Reduction
An alternative strategy involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective reduction of the α,β-unsaturated bond.[6] This method is particularly useful for creating a variety of analogs by varying the initial acetophenone and benzaldehyde.
Experimental Protocol: Synthesis via Chalcone Intermediate
Step 1: Synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)
In a flask, dissolve 4'-chloroacetophenone and 4-methoxybenzaldehyde in ethanol.
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the stirred mixture at room temperature.
Continue stirring for several hours until a precipitate forms.
Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry.
The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Selective Reduction of the Chalcone
Dissolve the purified chalcone in a suitable solvent, such as ethanol or ethyl acetate.
Add a catalyst, typically palladium on carbon (Pd/C).
Subject the mixture to hydrogenation (H₂) in a Parr apparatus or using a balloon filled with hydrogen gas.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, filter off the catalyst through a pad of Celite.
Evaporate the solvent to obtain the desired 4'-chloro-3-(4-methoxyphenyl)propiophenone.
Biological Activities and Therapeutic Potential
Derivatives of the 4'-chloro-3-(4-methoxyphenyl)propiophenone scaffold have shown promise in various therapeutic areas, largely due to their structural similarity to chalcones and other biologically active ketones.
Anticancer Activity
Numerous studies have highlighted the potential of propiophenone and chalcone derivatives as anticancer agents.[7][8] The presence of the α,β-unsaturated ketone moiety in chalcones is believed to contribute to their cytotoxicity through Michael addition with biological nucleophiles, such as cysteine residues in proteins.[9] While the propiophenone itself lacks this unsaturation, its derivatives can be designed to interact with various cellular targets.
The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aromatic rings significantly influence the anticancer potency. For instance, the presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy can modulate the electronic properties of the molecule and its interaction with biological targets.[10][11]
Antimicrobial Activity
Chalcones and their derivatives have long been recognized for their broad-spectrum antimicrobial activity against bacteria and fungi.[9][12] The antimicrobial efficacy is often attributed to the enone system.[9] Propiophenone derivatives, while lacking the conjugated double bond, can still exhibit antimicrobial properties. The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to enhance the antimicrobial activity of organic compounds.[11] Similarly, the methoxy group can also contribute to the biological activity.[10][13]
Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.
Other Potential Applications
The versatility of the propiophenone scaffold extends to other therapeutic areas as well. For instance, some derivatives have been investigated for their potential as:
Anti-inflammatory agents: By modulating inflammatory pathways.
Antioxidants: By scavenging free radicals.[14][15]
Enzyme inhibitors: Targeting specific enzymes involved in disease progression.[16]
Structure-Activity Relationship (SAR) Insights
The biological activity of 4'-chloro-3-(4-methoxyphenyl)propiophenone derivatives is intricately linked to their chemical structure. The following table summarizes key SAR observations based on the available literature for related compounds.
Structural Modification
Effect on Biological Activity
Rationale
Presence of 4'-Chloro group
Generally enhances antimicrobial and anticancer activity.[11]
Increases lipophilicity, potentially improving cell membrane penetration. Can also influence electronic interactions with target sites.
Presence of 4-Methoxy group
Can either enhance or decrease activity depending on the specific biological target.[10][13]
Acts as an electron-donating group, which can affect the molecule's binding affinity and metabolic stability.
Modifications on the Propiophenone Backbone
Introduction of other functional groups can lead to diverse biological profiles.
Allows for fine-tuning of physicochemical properties such as solubility, and enables interaction with different biological targets.
Conversion to Chalcone Analog
Often leads to a significant increase in a broad range of biological activities.[2][17]
The α,β-unsaturated ketone system is a reactive pharmacophore that can covalently bind to biological macromolecules.[9]
Conclusion and Future Directions
The 4'-chloro-3-(4-methoxyphenyl)propiophenone scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. The synthetic versatility of this core structure allows for the creation of a diverse library of derivatives and analogs with a wide range of biological activities. The established anticancer and antimicrobial potential of related compounds, coupled with the ability to fine-tune their properties through chemical modification, makes this an exciting area for further research.
Future investigations should focus on elucidating the specific molecular targets and mechanisms of action of these compounds. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of more potent and selective analogs.[7][8] Furthermore, exploring novel synthetic methodologies, including greener chemistry approaches, will be crucial for the sustainable development of these promising molecules.[5][9] In-depth preclinical and clinical studies will be necessary to translate the therapeutic potential of these compounds into effective treatments for a variety of diseases.
References
A Review: New Synthesis of Chalcone Derivatives and Their Applic
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022-08-02). (URL: )
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (URL: )
Synthesis and characterization of chalcone derivatives: A comparative evalu
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (URL: )
Synthesis of Chalcone Derivatives and Their Antimicrobial Properties - Der Pharma Chemica. (URL: )
Synthesis, characterization and antimicrobial evaluation of a series of chalcone deriv
Synthesis and Characterization of Some Chalcone Deriv
Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanoc
Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed. (2013-05-15). (URL: [Link])
Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. (URL: [Link])
(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. (2024-06-09). (URL: [Link])
Technical Whitepaper: Strategic Utilization of 4'-Chloro-3-(4-methoxyphenyl)propiophenone in Medicinal Chemistry
The following technical guide details the role, synthesis, and application of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a critical dihydrochalcone intermediate in the development of sodium-glucose co...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role, synthesis, and application of 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a critical dihydrochalcone intermediate in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors.[1]
[1]
Executive Summary
4'-Chloro-3-(4-methoxyphenyl)propiophenone (1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one) represents a "privileged scaffold" in metabolic disease research.[1] Structurally, it is a dihydrochalcone —a direct analogue of Phlorizin , the natural product that first led to the discovery of SGLT inhibition.
While modern "gliflozins" (e.g., Dapagliflozin, Empagliflozin) typically utilize a diarylmethane scaffold to improve metabolic stability, this propiophenone derivative remains vital for:
Synthesis of C-Glucosyl Dihydrochalcones: A specific subclass of SGLT2 inhibitors designed to retain the potent binding affinity of Phlorizin while mitigating hydrolytic instability via C-glycosylation.[1]
Pharmacophore Modeling: Serving as a robust lipophilic tether (aglycone) that positions the glucose moiety into the SGLT2 proximal binding site.
Process Chemistry Benchmarking: Acting as a model substrate for chemoselective reductions (ketone vs. alkene vs. aryl chloride preservation).
4-Chlorophenyl: Lipophilic anchor for the SGLT2 aglycone binding pocket.Propiophenone Linker: Flexible 3-carbon tether allowing induced fit.4-Methoxyphenyl: Electron-rich ring susceptible to electrophilic substitution or demethylation for glycoside attachment.[1][2][3][4][5]
Mechanistic Relevance:
The 4'-chloro substituent mimics the lipophilic interactions found in the distal ring of Dapagliflozin, while the methoxy group often serves as a "masked" phenol. Upon demethylation, the resulting phenol acts as the nucleophile for glycosylation or as a hydrogen-bond donor within the active site.
Synthetic Pathways: Comparative Process Analysis
For scale-up and optimization, two primary routes exist. The choice depends on reagent availability and the necessity to avoid metal scavenging (e.g., Palladium) in later stages.
Route A: The Aldol-Hydrogenation Sequence (Preferred for Scale)
This route is favored in industrial settings due to the low cost of starting materials and high atom economy.
Claisen-Schmidt Condensation: Reaction of 4-chloroacetophenone with 4-methoxybenzaldehyde under basic conditions (NaOH/EtOH) yields the Chalcone intermediate.[1]
Chemoselective Hydrogenation: The critical step is reducing the alkene without dechlorinating the aromatic ring or reducing the ketone to an alcohol.
Route B: Friedel-Crafts Acylation (Convergent)
A direct approach useful for introducing isotopic labels or varying the acyl chain length.
Acid Chloride Formation: 3-(4-methoxyphenyl)propanoic acid is converted to its acyl chloride using thionyl chloride (
Acylation: Reaction with chlorobenzene catalyzed by
. Note: Isomer control (para vs. ortho) is critical here.
Visualization of Synthetic Logic
The following diagram illustrates the convergence of these routes and the critical downstream application.
Caption: Convergent synthetic workflows for 4'-Chloro-3-(4-methoxyphenyl)propiophenone, highlighting the critical chalcone reduction step.
Detailed Experimental Protocols
Protocol 1: Chemoselective Hydrogenation of the Chalcone
Objective: Reduce the alkene of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one to the target propiophenone without affecting the carbonyl or the aryl chloride.[1]
Dissolution: Dissolve 10.0 g of the chalcone in 100 mL of EtOAc/MeOH mixture in a round-bottom flask. Ensure complete solubility; mild heating (30°C) is permissible.
Catalyst Addition: Under a nitrogen blanket, carefully add 0.5 g of 5% Pd/C. Caution: Pd/C is pyrophoric.
Hydrogenation: Purge the vessel with
gas three times. Stir vigorously under a hydrogen balloon at Room Temperature (20-25°C).
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC every 30 minutes. The starting material (bright yellow spot) should disappear, yielding a colorless product.
Critical Control Point: Stop the reaction immediately upon consumption of the alkene to prevent reduction of the ketone to the alcohol or hydrodechlorination.
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. Recrystallize the solid from Ethanol/Water to yield white crystals.
Validation Criteria:
1H NMR (CDCl3): Look for the disappearance of alkene doublets (δ 7.5-8.0 region) and the appearance of two triplets at δ ~3.0 ppm (carbonyl-adjacent
Cool a solution of the substrate in anhydrous DCM to -78°C.
Add
(3.0 equiv) dropwise.
Allow to warm to 0°C over 2 hours.
Quench with MeOH carefully.
Isolate the phenol intermediate for subsequent glycosylation (e.g., reaction with peracetylated glucosyl bromide).
References
Targeting Type 2 Diabetes with C-Glucosyl Dihydrochalcones as Selective SGLT2 Inhibitors. Journal of Medicinal Chemistry. (2017). Describes the synthesis and biological evaluation of dihydrochalcone libraries derived from propiophenone precursors.
Glycosylated Dihydrochalcones as Potent and Selective SGLT2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2004). Establishes the structure-activity relationship (SAR) of the dihydrochalcone scaffold in SGLT inhibition.
Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development. (2018). A comprehensive review of industrial routes for gliflozin and dihydrochalcone synthesis, including Friedel-Crafts and condensation methodologies.
PubChem Compound Summary: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. National Center for Biotechnology Information.[1] Provides physical properties and spectral data for validation.
Application Note: Precision Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Executive Summary & Scope This guide details a high-fidelity protocol for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone , a structural analog often utilized in the development of SGLT2 inhibitors and flavon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This guide details a high-fidelity protocol for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone , a structural analog often utilized in the development of SGLT2 inhibitors and flavonoid-based therapeutics.
The Core Challenge: The synthesis requires the precise reduction of an
-unsaturated ketone (chalcone) to a saturated ketone (dihydrochalcone) while preserving two sensitive motifs:
The Aryl Chloride: Susceptible to hydrodehalogenation (loss of Cl) under standard Pd/C hydrogenation conditions.
The Carbonyl Group: Susceptible to over-reduction to an alcohol.
The Solution: We utilize a Two-Stage Modular Synthesis featuring a Claisen-Schmidt condensation followed by a chemoselective reduction using Nickel Boride (
) generated in situ. This method offers superior chemoselectivity compared to catalytic hydrogenation, ensuring >95% retention of the aryl chloride.
Retrosynthetic Analysis & Pathway
The synthesis is designed around the "Chalcone Gateway," allowing for the convergence of two commercially available aromatic precursors.
Figure 1: Retrosynthetic logic flow. The pathway prioritizes the stability of the 4'-Cl substituent by avoiding aggressive hydrogenation catalysts.
Experimental Protocols
Stage 1: Assembly of the Carbon Skeleton (Claisen-Schmidt Condensation)
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.4 g (0.1 mol) of 4'-chloroacetophenone and 13.6 g (0.1 mol) of 4-methoxybenzaldehyde in 100 mL of ethanol.
Initiation: Cool the solution to ~10°C in an ice-water bath. Add 15 mL of 10% NaOH solution dropwise over 10 minutes. The solution will likely turn yellow/orange, indicating enolate formation.
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. A heavy precipitate (the chalcone) should form.
Workup: Cool the flask to 0°C for 1 hour to maximize precipitation. Filter the solid using a Büchner funnel.
Purification: Wash the cake with cold water (2 x 50 mL) to remove excess base, followed by cold ethanol (1 x 20 mL). Recrystallize from hot ethanol to yield pale yellow crystals.
Expected Yield: 85–92%
QC Check: Melting point should be 128–130°C (Lit. val).
Stage 2: Chemoselective Reduction (The Nickel Boride Method)
This is the critical step. Standard catalytic hydrogenation (H2, Pd/C) often strips the chlorine atom. We use Nickel Boride (
), generated in situ, which reduces the alkene rapidly while leaving the aryl halide and carbonyl intact [1].
Reagents:
4'-Chloro-4-methoxychalcone (Intermediate from Stage 1)
Tetrahydrofuran (THF) - Optional, if solubility is poor
Stoichiometry Table:
Component
Role
Equivalents
Mass/Vol (for 10 mmol scale)
Chalcone
Substrate
1.0
2.73 g
Catalyst Precursor
2.0
4.75 g
Reductant
6.0
2.27 g
Methanol
Solvent
N/A
50 mL
Protocol:
Setup: In a 250 mL Erlenmeyer flask, dissolve 2.73 g (10 mmol) of the chalcone and 4.75 g (20 mmol) of
in 50 mL of methanol. The solution will be green.
Reduction: Place the flask in an ice bath (0°C). Add the
(2.27 g) in small portions over 15 minutes.
Caution: Vigorous evolution of hydrogen gas will occur. A black precipitate (
) will form immediately.
Completion: Remove the ice bath and stir at room temperature for 15–30 minutes. Monitor via TLC (Hexane:EtOAc 4:1). The yellow fluorescent spot of the chalcone should disappear, replaced by a non-fluorescent spot (dihydrochalcone).
Quench & Workup: Filter the black reaction mixture through a pad of Celite to remove the nickel boride. Wash the pad with methanol.
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water (2 x 30 mL) to remove boron salts. Dry over
and evaporate.
Expected Yield: 80–88%
Appearance: White to off-white solid.
Process Logic & Troubleshooting
The following decision tree illustrates the critical control points during the reduction phase.
Figure 2: Operational workflow for the Nickel Boride reduction step.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Reaction stalls (SM remains)
Old (decomposed)
Use fresh reagent; ensure methanol is dry.
Product is an alcohol (Over-reduction)
Temperature too high
Keep reaction strictly at 0°C during addition; reduce reaction time.
Loss of Chlorine (Dehalogenation)
Unlikely with , but possible if reaction runs too long
Quench immediately upon disappearance of SM. Do not let stir overnight.
Black precipitate clogs filter
Fine particles
Use a double layer of Celite; do not let the filter cake dry out completely (pyrophoric risk).
Analytical Validation
To confirm the identity of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one , look for these key spectral signatures:
1H NMR (CDCl3, 400 MHz):
~3.05 ppm (t, 2H): Methylene protons adjacent to the aryl ring ().
~3.25 ppm (t, 2H): Methylene protons adjacent to the carbonyl (). Note: The loss of the alkene doublets (J~16Hz) at 7.5-8.0 ppm confirms reduction.
~3.80 ppm (s, 3H): Methoxy group ().
Aromatic Region: Two distinct AA'BB' systems (8 protons total).
Mass Spectrometry (ESI+):
[M+H]+: Calc: 275.08, Found: ~275.1.
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to Chlorine-35/37.
References
Khurana, J. M., & Gogia, A. (1997). "Rapid reduction of chalcones to tetrahydrochalcones using nickel boride." Synthetic Communications, 27(10), 1801-1807. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Claisen-Schmidt protocols).
PubChem Compound Summary. (2025). "1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one."[3][4] Link
Sigma-Aldrich. (2025). "Product Specification: 4'-Chloro-4-methoxychalcone." Link
This Application Note details a robust, scalable two-step synthesis for 4'-Chloro-3-(4-methoxyphenyl)propiophenone , a structural analog often utilized in the development of SGLT2 inhibitors and flavonoid-mimetic therapeutics.
The Synthetic Challenge
The synthesis of this molecule presents a classic chemoselectivity paradox:
Construction: The carbon skeleton is easily assembled via Claisen-Schmidt condensation.
Reduction: The subsequent reduction of the alkene (C=C) to the alkane requires conditions that must not disturb the aryl chloride (Ar-Cl) or the ketone (C=O).
Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (cleaving the Cl atom) or over-reduction to the alcohol. Therefore, this protocol utilizes a Catalytic Transfer Hydrogenation (CTH) approach or a chemically controlled conjugate reduction to ensure structural integrity.
Retrosynthetic Logic & Workflow
The strategy relies on a convergent synthesis connecting two aromatic domains: the "Acceptor" (Chlorinated ring) and the "Donor" (Methoxylated ring).
Reaction Scheme
Step 1 (Condensation): 4'-Chloroacetophenone couples with 4-Methoxybenzaldehyde (p-Anisaldehyde) to form the chalcone intermediate.
Step 2 (Selective Reduction): The
-unsaturated ketone is reduced to the saturated ketone using Ammonium Formate as a hydrogen donor over Pd/C. This method provides kinetic control superior to high-pressure H₂ gas.
Method
Technical Guide: Assay Development for 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Introduction & Compound Significance 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one , is a vital dihydrochalcone scaffold used primarily as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Compound Significance
4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), also known as 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one , is a vital dihydrochalcone scaffold used primarily as a Key Intermediate in the synthesis of gliflozin-class drugs, specifically Dapagliflozin (Farxiga).
In drug development, this compound represents a "Critical Quality Attribute" (CQA) checkpoint. Its purity directly impacts the stereoselectivity of the subsequent glycosylation step. Therefore, "developing assays" for this compound focuses on three critical pillars:
Objective: To quantify purity and detect process-related impurities (e.g., the unsaturated chalcone precursor).
Method Principles
This assay utilizes a Reverse-Phase (RP-HPLC) mode. The hydrophobic nature of the dihydrochalcone requires a C18 stationary phase with a gradient elution to resolve it from more polar starting materials (like acid chlorides) and less polar side products.
Detailed Protocol
Instrument: Agilent 1260 Infinity II or Waters Alliance e2695
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Reagents:
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
Weigh 10 mg of Reference Standard (CAS 111302-58-0) into a 10 mL volumetric flask.
Dissolve in 5 mL Acetonitrile; sonicate for 5 mins.
Dilute to volume with Water. (Conc: 1 mg/mL).
Prepare a working standard at 50 µg/mL for system suitability.
System Suitability Criteria (Self-Validating)
Tailing Factor: < 1.5 (Ensures no secondary interactions).
Theoretical Plates: > 5000.
RSD of Peak Area (n=6): < 2.0%.
Resolution: > 2.0 between the main peak and any adjacent impurity (e.g., the chalcone analog).
Protocol B: In-Process Control (IPC) for Synthesis Monitoring
Objective: To monitor the conversion of the starting material (e.g., 4-methoxyphenylpropionic acid derivative) into the target propiophenone via Friedel-Crafts acylation.
Visualizing the Workflow
The following diagram illustrates the logical flow for the IPC assay decision matrix.
Rapid IPC Protocol
Sampling: Take 50 µL of the reaction mixture.
Quenching: Immediately add to 950 µL of cold Methanol (stops the Friedel-Crafts catalyst activity).
Analysis: Inject onto a short column (50 mm C18).
Target: Look for the disappearance of the Acid Chloride peak (early eluting) and appearance of the Propiophenone (late eluting).
Acceptance: Reaction is deemed complete when Starting Material < 1.0% area normalization.
Objective: To determine if the intermediate is stable enough for storage or if it must be used immediately (telescoped synthesis).
Oxidative Stress:
Prepare a 1 mg/mL solution in Acetonitrile.
Add 3% H₂O₂ (1:1 v/v). Incubate at RT for 4 hours.
Assay: Analyze via Protocol A.
Expectation: Benzylic oxidation or ring chlorination artifacts.
Thermal Stress:
Heat solid substance at 60°C for 48 hours.
Assay: Analyze for dimerization or polymerization (common in chalcone-like structures).
Scientific Rationale & Troubleshooting
Why this Mobile Phase?
We use Formic Acid over Phosphate buffer because this compound is often analyzed by LC-MS during impurity profiling. Phosphate is non-volatile and suppresses MS ionization. Formic acid provides protons to facilitate [M+H]⁺ formation (m/z ~275.08) while maintaining sharp peak shape.
Troubleshooting "Ghost Peaks"
If you observe a peak at [M-2H] (m/z ~273), it indicates the Chalcone impurity (1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one). This is the unsaturated precursor.
Cause: Incomplete reduction during synthesis.
Solution: This is a critical impurity. The assay must resolve this peak. If co-elution occurs, lower the initial % Acetonitrile to 5% to increase retention and separation selectivity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]
Ren, J., et al. (2014). Improved synthesis of dapagliflozin.[1] Chinese Journal of Medicinal Chemistry, 24(5), 375-379.[1] (Describes the role of propiophenone intermediates in SGLT2 inhibitor synthesis).
Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. Retrieved from [Link]
Barreca, D., et al. (2017).Structure-activity relationships of dihydrochalcones: A review. (Provides context on the stability and UV characteristics of the dihydrochalcone scaffold).
An Application Guide to the Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone Introduction and Significance 4'-Chloro-3-(4-methoxyphenyl)propiophenone is an aromatic ketone derivative that holds potential as a vers...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Introduction and Significance
4'-Chloro-3-(4-methoxyphenyl)propiophenone is an aromatic ketone derivative that holds potential as a versatile intermediate in organic synthesis. Propiophenone scaffolds are significant in medicinal chemistry and drug development, often serving as precursors for a wide range of biologically active molecules, including analgesics and anti-inflammatory agents.[1] The specific substitutions on this molecule—a chloro group on one phenyl ring and a methoxy group on the other—provide distinct electronic properties and reactive sites for further chemical modification.
This document serves as a comprehensive guide for researchers and drug development professionals, detailing a robust protocol for the synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone. The primary method described is the Friedel-Crafts acylation, a classic and reliable method for forming carbon-carbon bonds on aromatic rings.[2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and explain the rationale behind the chosen experimental conditions to ensure reproducibility and success.
Synthetic Strategy: The Friedel-Crafts Acylation Approach
The synthesis is strategically designed as a two-step process. This approach is analogous to established methods for preparing similar substituted propiophenones.[3][4]
Step 1: Formation of the Acyl Chloride. The synthesis begins with the conversion of a commercially available carboxylic acid, 3-(4-methoxyphenyl)propanoic acid, into its more reactive derivative, 3-(4-methoxyphenyl)propionyl chloride. This is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]
Step 2: Friedel-Crafts Acylation. The newly synthesized acyl chloride is then used to acylate chlorobenzene in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the target ketone.[2]
Reaction Mechanism: The Role of the Lewis Acid
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The success of the reaction hinges on the generation of a potent electrophile, the acylium ion.[2]
Activation of the Acyl Chloride: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 3-(4-methoxyphenyl)propionyl chloride.
Formation of the Acylium Ion: This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is a powerful electrophile.
Electrophilic Attack: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a sigma complex, or arenium ion, temporarily disrupting the aromaticity of the ring.
Rearomatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 4'-Chloro-3-(4-methoxyphenyl)propiophenone. The catalyst is complexed with the product ketone.[5]
The diagram below illustrates this mechanistic pathway.
Caption: General mechanism of the Friedel-Crafts Acylation reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis.
Part A: Synthesis of 3-(4-methoxyphenyl)propionyl chloride
Causality: Thionyl chloride is an excellent choice for this conversion as it reacts with the carboxylic acid to form the desired acyl chloride, with the byproducts (SO₂ and HCl) being gases, which helps drive the reaction to completion.[3]
Materials:
3-(4-methoxyphenyl)propanoic acid
Thionyl chloride (SOCl₂)
Anhydrous Dichloromethane (DCM)
Round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle
Procedure:
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube, add 3-(4-methoxyphenyl)propanoic acid (1.0 equivalent).
Add anhydrous DCM to dissolve the acid completely.
Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature while stirring.
Once the initial gas evolution has subsided, heat the reaction mixture to reflux (approx. 40°C) for 2 hours.[3]
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-(4-methoxyphenyl)propionyl chloride is obtained and can be used directly in the next step without further purification.[3][4]
Part B: Friedel-Crafts Acylation to Yield 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Causality: The reaction is performed at 0°C to control the exothermic reaction and minimize potential side reactions. Anhydrous conditions are critical as the AlCl₃ catalyst reacts violently with water.[5][6] The work-up with ice and concentrated HCl is necessary to decompose the aluminum chloride complex formed with the product ketone, allowing for its isolation.[5][7]
Materials:
Crude 3-(4-methoxyphenyl)propionyl chloride (from Part A)
Chlorobenzene
Anhydrous aluminum chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Ice, concentrated hydrochloric acid (HCl)
Saturated sodium bicarbonate solution, brine
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous DCM.[8]
Cool the resulting suspension to 0°C in an ice bath with constant stirring.
Dissolve the crude 3-(4-methoxyphenyl)propionyl chloride (1.0 equivalent) in anhydrous DCM and add this solution to the dropping funnel.
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains at or below 5°C.
After the addition is complete, add chlorobenzene (1.0 equivalent), also dissolved in anhydrous DCM, dropwise to the reaction mixture over 30 minutes at 0°C.
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.[3]
Work-up: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[7]
Transfer the entire mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine all organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]
Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-Chloro-3-(4-methoxyphenyl)propiophenone.[3]
Data and Workflow Summary
Quantitative Data: Table of Reagents (Illustrative Scale)
Reagent
Molecular Wt. ( g/mol )
Equivalents
Amount (mmol)
Mass/Volume
3-(4-methoxyphenyl)propanoic acid
180.20
1.0
10
1.80 g
Thionyl chloride
118.97
1.5
15
1.1 mL
Aluminum chloride (anhydrous)
133.34
1.1
11
1.47 g
Chlorobenzene
112.56
1.0
10
0.98 mL
Dichloromethane (DCM)
-
-
-
~50 mL (as solvent)
Experimental Workflow Visualization
The overall process from starting materials to the final purified product is summarized in the following workflow diagram.
Caption: Overall workflow for the synthesis of the target compound.
Validation and Characterization
To ensure the trustworthiness of this protocol, the identity and purity of the final product must be confirmed through standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the aromatic protons, the methylene groups of the propyl chain, and the methoxy group.
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the expected molecular formula.
Infrared (IR) Spectroscopy: Will show a strong absorption band characteristic of the ketone carbonyl group (C=O) around 1680 cm⁻¹.
References
Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone... Retrieved from [Link]
King Life Sciences. (n.d.). 4'-Chloro propiophenone. Retrieved from [Link]
Pearson+. (n.d.). EAS:Friedel-Crafts Acylation Mechanism Practice Problems. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]
Technical Support Center: Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this complex propiophenone derivative. We will explore the common synthetic routes, address frequently encountered issues in a question-and-answer format, and provide detailed, field-proven protocols.
Introduction: Navigating the Synthesis
4'-Chloro-3-(4-methoxyphenyl)propiophenone is a valuable intermediate in medicinal chemistry, often serving as a scaffold for more complex biologically active molecules. Its structure, featuring two distinct aromatic rings on a flexible propionyl chain, presents unique synthetic challenges. The primary routes for its synthesis generally fall into two categories: linear assembly via Friedel-Crafts acylation or convergent synthesis through a Claisen-Schmidt condensation followed by reduction. Each path has its own set of advantages and potential pitfalls. This guide provides troubleshooting strategies to navigate these challenges effectively.
The Friedel-Crafts acylation is a classic and powerful method for forming aryl ketones.[1] In this context, it involves reacting a suitable acyl chloride with a substituted benzene ring in the presence of a Lewis acid catalyst.
Workflow for Friedel-Crafts Acylation Route
Caption: General workflow for the Friedel-Crafts acylation synthesis route.
Q1: My Friedel-Crafts acylation yield is disappointingly low. What are the most common causes?
A1: Low yields in Friedel-Crafts acylation are a frequent issue stemming from several critical factors:
Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture in your solvent, reagents, or glassware will hydrolyze the AlCl₃, rendering it inactive. Ensure all glassware is oven-dried, and use anhydrous solvents.[2]
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product ketone is a Lewis base and forms a complex with the AlCl₃, effectively sequestering it.[1] Using slightly more than one equivalent (e.g., 1.1-1.2 eq) is often necessary to drive the reaction to completion.
Substrate Deactivation: The target of your acylation is chlorobenzene. The chlorine atom is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution, making the reaction inherently slower than with benzene or anisole.[3] Longer reaction times or slightly elevated temperatures may be required, but must be balanced against the risk of side reactions.
Reagent Purity: The purity of the 3-(4-methoxyphenyl)propionyl chloride precursor is crucial. Any unreacted carboxylic acid will be unreactive and can complicate the workup. It is best to use the acyl chloride immediately after preparation.[4]
Q2: I'm observing significant amounts of the 2'-chloro isomer as a byproduct. How can I improve the regioselectivity for the desired 4'-chloro product?
A2: This is a classic regioselectivity challenge. The chloro group is an ortho, para-director. While the para position is sterically less hindered and generally favored, the ortho product often forms as a significant impurity, making purification difficult.
To maximize para-selectivity:
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to 5 °C) often increases the kinetic preference for the sterically less hindered para product.[5]
Choice of Solvent: The solvent can influence the steric environment. A bulkier solvent might further disfavor the ortho attack. However, common solvents like dichloromethane or 1,2-dichloroethane are standard.[2][5]
Alternative Strategy: Consider reversing the strategy: acylating anisole with 3-(4-chlorophenyl)propionyl chloride. The methoxy group on anisole is a powerful ortho, para-director, and the para product is strongly favored due to the steric bulk of the acylating agent. This often provides much cleaner product distribution.
Q3: The workup procedure is messy, and I'm struggling with product isolation. What is a robust protocol?
A3: The workup is critical for hydrolyzing the aluminum-ketone complex and removing the catalyst.
Quenching: Slowly and carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.[5] This is a highly exothermic process and should be done in an efficient fume hood with proper personal protective equipment. The acid helps to break up the aluminum complexes and keep aluminum salts dissolved in the aqueous phase.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Washing: Combine the organic layers and wash sequentially with:
Water, to remove the bulk of the acid.
Saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acid. Be cautious of gas evolution (CO₂).[2]
Brine (saturated NaCl solution), to remove excess water and aid in layer separation.[2]
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Q4: Can I use a milder Lewis acid than AlCl₃ to avoid side reactions?
A4: While AlCl₃ is the traditional choice, other Lewis acids can be employed, though they may require different conditions. For deactivated substrates like chlorobenzene, a strong Lewis acid is typically necessary.[6] Milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might not be effective enough to promote the reaction at a reasonable rate.[6][7] For more activated substrates, catalysts like indium triflate have been used, but for this specific transformation, AlCl₃ remains the most common, albeit harsh, choice.
This modern, convergent approach builds the molecule by first forming a C=C bond via a Claisen-Schmidt condensation to create a chalcone intermediate, which is then selectively reduced to the final propiophenone.[4]
Workflow for Claisen-Schmidt / Reduction Route
Caption: General workflow for the Claisen-Schmidt condensation and reduction route.
Q1: My Claisen-Schmidt condensation to form the chalcone intermediate is slow or incomplete. How can I optimize it?
A1: The Claisen-Schmidt condensation is generally robust, but several factors can affect its efficiency:
Base Concentration: The reaction is base-catalyzed, typically using NaOH or KOH in an alcoholic solvent like ethanol or methanol.[8] Ensure the base is fully dissolved and of sufficient concentration. Using a 10-20% solution is common.[9]
Temperature: While often run at room temperature, gentle warming can sometimes increase the reaction rate. However, excessive heat can lead to side reactions.
Reagent Purity: The purity of the starting aldehyde (4-methoxybenzaldehyde) is critical. If it has oxidized to the corresponding carboxylic acid, the reaction will be inhibited as the acid will neutralize the base catalyst. Use freshly distilled or high-purity aldehyde.
Reaction Time: Some condensations can take several hours to go to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[8]
Q2: During the reduction of the chalcone, I'm also reducing the carbonyl group to an alcohol. How can I selectively reduce only the carbon-carbon double bond?
A2: This is the most critical challenge of this route. Over-reduction to the corresponding alcohol is a common side reaction. To achieve selective reduction of the α,β-unsaturated double bond:
Catalytic Hydrogenation: This is the preferred method. Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The key is to control the conditions:
Pressure: Use low hydrogen pressure (1-3 atm, or a balloon of H₂). High pressures are more likely to cause over-reduction.
Temperature: Conduct the reaction at room temperature.
Solvent: Solvents like ethyl acetate or ethanol are suitable.
Transfer Hydrogenation: An excellent alternative that avoids the need for a pressurized hydrogen gas setup. Reagents like ammonium formate or cyclohexene can be used as the hydrogen source in the presence of a Pd/C catalyst.
Avoid Hydride Reagents: Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will preferentially attack the carbonyl group and should not be used for this selective reduction step.
Q3: The chalcone intermediate precipitates from the reaction as an oil/gum instead of a crystalline solid, making it difficult to purify. What can I do?
A3: Oiling out can occur if the product is impure or if the crystallization conditions are not optimal.
Improve Purity: Ensure the initial condensation has gone to completion. The presence of starting materials can act as an impurity that disrupts the crystal lattice.
Recrystallization Solvent: The choice of solvent is key. Ethanol is commonly used for chalcones.[9] If it oils out, try a mixed solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., acetone or dichloromethane) and then slowly add a poor solvent (e.g., hexane or water) until turbidity persists. Allowing this mixture to cool slowly can promote crystallization.
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Section 3: General FAQs & Route Comparison
Q1: For a multi-gram scale-up, which synthetic route is generally preferred?
A1: For scalability, the Claisen-Schmidt condensation followed by reduction is often superior.
Uses catalytic amounts of base and hydrogenation catalyst.[8]
Atom Economy
Poor, due to the large mass of the AlCl₃ waste.
Generally better.
Workup/Waste
Generates significant acidic aluminum waste.
Simpler filtration to remove catalyst; less aqueous waste.
Purification
Can be complicated by isomeric impurities.
Generally cleaner, with distinct intermediates.
Q2: What are the primary safety considerations I should be aware of?
A2:
Friedel-Crafts Route: Aluminum chloride reacts violently with water and is highly corrosive. The quenching step is extremely exothermic and releases HCl gas. Always perform this in a well-ventilated fume hood and add the reaction mixture to the ice/acid slowly.
Claisen-Schmidt / Reduction Route: If using catalytic hydrogenation, ensure your equipment is properly set up and purged to avoid creating an explosive mixture of hydrogen and air. Palladium on carbon can be pyrophoric, especially after use when it is dry and saturated with hydrogen. Do not allow the filtered catalyst to dry in the air; keep it wet with solvent.
Q3: How can I definitively confirm the structure and purity of my final product?
A3: A combination of analytical techniques is essential:
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. You should be able to identify distinct signals for the protons on both aromatic rings, the methoxy group, and the two methylene groups of the propionyl chain, with characteristic splitting patterns (a triplet and a quartet for the -CH₂-CH₂- part).
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon atoms, including the carbonyl carbon (~197 ppm).
Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing one chlorine atom.
Infrared Spectroscopy (IR): A strong absorption band around 1680 cm⁻¹ is indicative of the aryl ketone carbonyl group.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for trained professionals in a laboratory setting. All necessary safety precautions must be taken.
Protocol 1: Synthesis via Claisen-Schmidt Condensation and Reduction
Step A: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone)
In a 250 mL round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in ethanol (approx. 3-4 mL per gram of acetophenone).
While stirring at room temperature, slowly add a 20% aqueous solution of sodium hydroxide (NaOH) (2.0 eq).
A precipitate should begin to form. Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).[9]
Once the starting material is consumed, pour the reaction mixture into a beaker of cold water.
Acidify the mixture with dilute HCl until it is neutral (pH ~7).
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and air dry.
Recrystallize the crude chalcone from hot ethanol to yield a pure crystalline solid.[9]
Step B: Selective Reduction to 4'-Chloro-3-(4-methoxyphenyl)propiophenone
To a flask containing the purified chalcone (1.0 eq) dissolved in ethyl acetate, add 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).
Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂) from a balloon.
Stir the mixture vigorously under the H₂ atmosphere at room temperature.
Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new, lower Rf spot indicates product formation. The reaction is typically complete in 2-4 hours.
Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the Celite pad wet with solvent to prevent the catalyst from becoming pyrophoric.
Rinse the pad with additional ethyl acetate.
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from an ethanol/water mixture).
References
Vertex AI Search. (n.d.). Grignard Reaction - Web Pages.
Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
Sciencemadness Discussion Board. (2005, March 5). Propiophenone rearrangement.
Vertex AI Search. (n.d.). Suzuki Coupling.
ResearchGate. (2021, June). Optimization of the synthesis of propiophenone 4.
Wikipedia. (n.d.). Suzuki reaction.
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
ACS Publications. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction. Organic Process Research & Development.
Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
Google Patents. (n.d.). CN101805250A - Preparation method of p-chloropropiophenone.
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
Quick Company. (n.d.). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone.
Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4'-Chloro-3-(4-methoxyphenyl)propiophenone Synthesis
Case ID: #SYN-DHC-CL-OME
Status: Open
Priority: High (Yield Optimization)
Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Workflow Visualization
The Core Challenge:
Synthesizing 4'-chloro-3-(4-methoxyphenyl)propiophenone presents a classic chemoselectivity paradox. The most robust pathway involves reducing a chalcone intermediate. However, standard catalytic hydrogenation (Pd/C + H₂) frequently cleaves the aryl-chloride bond (hydrodehalogenation) before reducing the alkene, or simultaneously reduces the ketone.
The Solution Architecture:
To maximize yield, you must abandon "standard" Pd/C protocols in favor of chemoselective transfer hydrogenation or poisoned catalyst systems .
Visual Workflow (Synthesis Logic Tree)
Caption: Decision matrix for the synthesis of 4'-chloro-3-(4-methoxyphenyl)propiophenone, highlighting the critical divergence point at the reduction step.
Troubleshooting Guides (FAQ Format)
Ticket #01: "My product is losing the chlorine atom during hydrogenation."
Diagnosis: Hydrodehalogenation.
Mechanism: Palladium (Pd) is excellent at oxidative addition into Aryl-Cl bonds.[1] In a standard H₂ atmosphere, Pd/C will catalyze the replacement of the Chlorine with Hydrogen often faster or at the same rate as the alkene reduction.
The Fix:
Switch Catalyst: Use Wilkinson’s Catalyst [RhCl(PPh₃)₃].[2] It is bulky and operates via a different mechanism that is highly selective for olefins over aryl halides.
Switch Hydrogen Source: Move to Transfer Hydrogenation . Use Formic acid/Triethylamine or Isopropanol/KOH. This limits the concentration of active "H" species on the catalyst surface.
Modify the Pd/C (If you must use it): Add a "poison" like Diphenylsulfide or use Pt/C (Platinum on Carbon), which is significantly less active toward aryl-chloride hydrogenolysis than Palladium.
Ticket #02: "The Friedel-Crafts route gives a complex mixture."
Diagnosis: Regioselectivity and Deactivation issues.
Analysis: You likely attempted to react Chlorobenzene with 3-(4-methoxyphenyl)propionyl chloride.[1]
Issue 1: Chlorobenzene is deactivated. Friedel-Crafts acylation requires harsh conditions (high heat, excess AlCl₃) which leads to side reactions.[1]
Issue 2:Demethylation. Strong Lewis acids like AlCl₃ will cleave the methoxy ether (Ar-O-Me) to a phenol (Ar-OH) before the acylation completes.[1]
The Fix:Abandon the Friedel-Crafts route for this specific isomer. The Chalcone route (Claisen-Schmidt) builds the carbon skeleton under basic conditions, preserving both the Chlorine and Methoxy groups perfectly.
Ticket #03: "The Chalcone formation is stalling at 60% conversion."
Diagnosis: Equilibrium limitation / Cannizzaro side reaction.
The Fix:
Solvent: Ensure you are using Ethanol or Methanol .
Base: Switch from NaOH to KOH or Ba(OH)₂ . Barium hydroxide often precipitates the product as it forms, driving the equilibrium forward (Le Chatelier’s principle).
Temperature: Keep it between 0°C and 15°C. Higher temperatures promote the Cannizzaro reaction of the aldehyde (4-methoxybenzaldehyde), consuming your starting material.
Optimized Experimental Protocols
Protocol A: Synthesis of the Chalcone Intermediate
Technical Support Center: Purification of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Welcome to the dedicated support center for the purification of 4'-chloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenge...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for the purification of 4'-chloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your purification process.
The purity of 4'-chloro-3-(4-methoxyphenyl)propiophenone is critical, as impurities can lead to unwanted side products and complicate subsequent reaction steps, particularly in multi-step syntheses for biologically active molecules.[][2] This guide consolidates field-proven insights and established chemical principles to address common purification hurdles.
Core Purification Strategies: A Primer
The two primary methods for purifying solid organic compounds like 4'-chloro-3-(4-methoxyphenyl)propiophenone are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities present.
Recrystallization: An ideal technique when dealing with a relatively pure compound (>90%) containing small amounts of impurities with different solubility profiles. It relies on the principle that a compound's solubility in a given solvent increases with temperature.[3]
Flash Column Chromatography: The method of choice for separating complex mixtures or when impurities have similar solubility to the target compound. It separates components based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4]
Troubleshooting Guide: Recrystallization
Recrystallization is often the first choice for purification due to its efficiency and scalability. However, several common issues can arise.
Question: I've dissolved my crude product in a hot solvent and allowed it to cool, but an oil has formed instead of crystals. What is happening and how do I fix it?
Answer: This phenomenon, known as "oiling out," is one of the most common recrystallization problems.[5][6] It occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[7] Impurities can also depress the melting point of the mixture, exacerbating the issue.
Causality & Solution:
High Solute Concentration: The solution is likely too concentrated, causing the compound to precipitate too quickly at a high temperature.
Rapid Cooling: Cooling the solution too fast does not allow sufficient time for the ordered crystal lattice to form.[7]
Corrective Protocol:
Re-heat the solution containing the oil until everything redissolves completely.
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[7]
Allow the flask to cool slowly. Insulate the flask by placing it on a cork ring or a few layers of paper towel to slow the rate of heat loss.[7]
Scratching the inside of the flask with a glass rod at the solvent's surface can often induce crystallization once the solution has cooled.[5][7]
Question: My solution has cooled to room temperature (and even in an ice bath), but no crystals have formed. What should I do?
Answer: The failure of a compound to crystallize from a cooled solution typically points to one of two scenarios: either too much solvent was used, or the solution is supersaturated.[5][6]
Causality & Solution:
Excess Solvent: If the solution is too dilute, the concentration of the target compound will not exceed its solubility limit even at low temperatures, preventing crystallization. A low yield is a common consequence of using too much solvent.[6][7]
Solution: Gently heat the solution to boil off a portion of the solvent (10-20%) under a fume hood.[7] Then, allow the more concentrated solution to cool again.
Supersaturation: The solution may be in a stable supersaturated state where the kinetic barrier to nucleation (the initial formation of crystals) is too high.
Solution 1 (Induce Nucleation): Scratch the inner surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass provide a surface for crystal formation to begin.[7]
Solution 2 (Seeding): If available, add a tiny crystal of pure 4'-chloro-3-(4-methoxyphenyl)propiophenone (a "seed crystal") to the solution. This provides a template for further crystal growth.[7]
Question: My final product after recrystallization is still colored, but the starting material was off-white. How can I remove colored impurities?
Answer: Highly colored impurities, even in trace amounts, can be adsorbed onto the crystals of your product.[3] These are often polar, high-molecular-weight byproducts.
Causality & Solution:
Adsorption of Impurities: The colored molecules are trapped within the crystal lattice or adsorbed onto the crystal surface.
Solution (Activated Charcoal):
Dissolve the impure, colored product in the minimum amount of hot recrystallization solvent.
Remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.
Perform a hot gravity filtration to remove the charcoal.[3]
Allow the hot, colorless filtrate to cool slowly to form pure crystals.
When recrystallization is ineffective, flash column chromatography is the go-to method for purification.
Question: My compound is streaking badly on the TLC plate. Will this affect my column, and how can I fix it?
Answer: Yes, streaking on a TLC plate is a strong indicator of problems you will face on the column.[8] Streaking is often caused by overloading the sample, using a solvent system of inappropriate polarity, or the compound having strongly acidic or basic properties that cause it to interact too strongly with the acidic silica gel.[8][9]
Causality & Solution:
Overloading: Too much sample applied to the baseline on the TLC plate.
Solution: Simply use a more dilute solution for spotting the TLC plate.[9]
Compound Instability/Strong Interaction: The ketone and ether functionalities in your molecule can interact with the acidic silanol groups on the silica surface, causing tailing.
Solution 1 (Modify Mobile Phase): Add a small amount of a polar modifier to your eluent. For a neutral compound like this, adding 0.1-0.5% triethylamine can sometimes improve peak shape by neutralizing the most acidic sites on the silica.
Solution 2 (Check Stability): Run a 2D TLC to determine if your compound is decomposing on the silica. Spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will be on the diagonal. If it is decomposing, new spots will appear off the diagonal.[10][11]
Solution 3 (Change Stationary Phase): If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or Florisil.[4]
Question: My product and a major impurity have very similar Rf values on the TLC plate. How can I achieve separation?
Answer: This is a common challenge. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf).
Causality & Solution:
Insufficient Selectivity: The chosen solvent system does not differentiate well enough between the polarity of your product and the impurity.
Solution (Systematic Solvent Screening):
Decrease Polarity: If your Rf values are high (>0.5), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). This will lower the Rfs of all compounds and may increase the separation.
Change Solvent Polarity: The interaction between solutes, solvent, and silica is complex. Switching one of the eluent components can have a dramatic effect. For example, try replacing ethyl acetate with dichloromethane or a mixture of the two.
Refer to the table below for starting solvent systems.
Solvent System (Hexanes:Ethyl Acetate)
Typical Rf Range
Suitability for Column
95:5
High
For very non-polar compounds
90:10
0.4 - 0.6
Good starting point
80:20
0.2 - 0.4
Often ideal for separation
70:30
Low
For more polar compounds
Question: I've run my column, but I can't find my compound in any of the fractions. Where did it go?
Answer: This frustrating situation usually has one of three explanations.
Causality & Solution:
Compound Decomposed on the Column: As discussed, some compounds are unstable on silica gel.[4] If a 2D TLC was not performed, this remains a strong possibility.
Solvent System is Not Polar Enough: The compound has a very high affinity for the silica gel and has not moved from the origin. It is "stuck" on the column.
Solution: Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate, or even 5% methanol in dichloromethane) to see if you can recover the material.
Compound is Very Non-Polar and Eluted in the Solvent Front: If the initial solvent system was too polar, the compound may have had no affinity for the silica and washed through immediately with the first few fractions.[4]
Solution: Always collect the very first fractions that come off the column, even if they appear to be just the solvent. Concentrate a small amount of these early fractions and check by TLC.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for recrystallizing 4'-chloro-3-(4-methoxyphenyl)propiophenone?
A good starting point for a molecule of this polarity is often a mixed solvent system. Based on analogous compounds, an ethanol/water system is a promising choice.[12] Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.
Q2: My synthesis was a Friedel-Crafts acylation. What are the likely impurities I need to remove?
In a Friedel-Crafts acylation of anisole, potential impurities include unreacted anisole, residual Lewis acid (e.g., AlCl₃) complexes that were not fully quenched, and potentially regioisomers if the acylation occurred at the ortho position to the methoxy group instead of the desired para position.[12][13] An aqueous workup with dilute acid and then base should remove most of the catalyst and unreacted starting materials.[12] Column chromatography is often necessary to remove isomers.
Q3: Can I use this compound in the next step without purification?
It is highly discouraged. While sometimes possible for very clean reactions, impurities can interfere with subsequent steps, poison catalysts, or lead to a complex mixture that is even harder to purify later.[4] It is always best practice to use a purified, well-characterized material for each step of a synthesis.
Q4: What characterization techniques should I use to confirm the purity after my purification?
After purification, you should assess purity using Thin-Layer Chromatography (TLC) against a reference standard if available. The purified sample should appear as a single spot. Further confirmation of structure and purity should be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and melting point analysis. A sharp melting point range is a good indicator of high purity.
References
University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
Biocyclopedia. Problems in recrystallization. [Link]
Technical Support Center: Optimizing the Synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for chemistry professionals engaged in p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone. This guide is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reaction parameters effectively.
The primary and most robust method for synthesizing the target molecule is the Friedel-Crafts acylation of chlorobenzene with 3-(4-methoxyphenyl)propanoyl chloride, catalyzed by a Lewis acid. This guide focuses exclusively on the optimization of this critical reaction.
Core Synthesis Pathway: Friedel-Crafts Acylation
The reaction involves the electrophilic substitution of a proton on the chlorobenzene ring with an acyl group derived from 3-(4-methoxyphenyl)propanoyl chloride. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential for generating the highly reactive acylium ion electrophile.[1][2][3][4]
Caption: General scheme for Friedel-Crafts acylation synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation the preferred method for synthesizing this ketone?
A: Friedel-Crafts acylation offers two significant advantages over its counterpart, Friedel-Crafts alkylation. First, the acylium ion electrophile does not undergo carbocation rearrangements, which are a common problem with alkylation, ensuring the integrity of the propionyl chain.[3][5][6] Second, the product of the reaction, an aryl ketone, contains an electron-withdrawing acyl group that deactivates the aromatic ring towards further electrophilic attack.[3][4][7] This "self-limiting" feature effectively prevents polyacylation, a frequent side reaction in alkylations, leading to cleaner product profiles and higher yields of the desired mono-acylated product.[3][4][5]
Q2: What are the primary safety considerations for this reaction?
A: The primary hazards involve the Lewis acid catalyst and the reagents.
Lewis Acids (e.g., AlCl₃): These are highly moisture-sensitive and react violently with water, releasing heat and corrosive HCl gas. All reactions must be conducted under strictly anhydrous conditions with an inert atmosphere (e.g., Nitrogen or Argon).[1]
Acyl Chloride: 3-(4-methoxyphenyl)propanoyl chloride is corrosive and a lachrymator. It will also react with moisture. Handle it in a fume hood with appropriate personal protective equipment (PPE).
Reaction Quench: The quenching of the reaction mixture (typically with ice/acid) is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with vigorous stirring, and in an efficient fume hood.
Q3: My starting material is 3-(4-methoxyphenyl)propanoic acid. How do I prepare the necessary acyl chloride?
A: The corresponding acyl chloride is readily prepared by treating the carboxylic acid with a chlorinating agent. A standard and effective method is to react the acid with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM).[8][9] The resulting crude acyl chloride is often used directly in the subsequent Friedel-Crafts step without purification after the removal of excess reagent and solvent under reduced pressure.[8][9]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield or is not working at all. What are the common causes?
A: This is the most common issue and can almost always be traced back to one of three areas: catalyst activity, reagent purity, or reaction conditions.
Cause A: Catalyst Deactivation by Moisture. Lewis acids like AlCl₃ are extremely hygroscopic. Any trace of water in your solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst.[1]
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle. Handle the Lewis acid quickly in a dry, inert atmosphere (glove box or glove bag is ideal).
Cause B: Insufficient Catalyst Loading. In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid.[1] This complexation effectively removes the catalyst from the reaction cycle.
Solution: A stoichiometric amount (at least 1.0 to 1.2 equivalents) of the Lewis acid catalyst is required relative to the acylating agent. Do not use catalytic amounts as you might in other reactions. Running the reaction with a slight excess (e.g., 1.2 eq) of AlCl₃ can often improve yields.
Cause C: Substrate Deactivation. Chlorobenzene is an aromatic ring that is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom.[1][4]
Solution: While you cannot change the nature of the substrate, you can overcome this deactivation by ensuring all other parameters are optimal. If the reaction is sluggish, a modest increase in temperature (e.g., from room temperature to 40-50 °C) after the initial addition can help drive the reaction to completion. Monitor the reaction by TLC or LCMS to avoid product degradation.
Problem 2: Formation of Isomeric Impurities
Q: I am observing a significant amount of an isomeric byproduct along with my desired 4'-chloro product. How can I improve selectivity?
A: The chloro substituent on the benzene ring is an ortho, para-directing group.[2][4] Therefore, the Friedel-Crafts acylation will inevitably produce a mixture of the desired para-substituted product (4'-chloro isomer) and the ortho-substituted byproduct (2'-chloro isomer).
Cause: Inherent Electronic Effects. The directing effect is a fundamental property of the substrate.
Optimization Strategy: Fortunately, the para position is sterically less hindered, making it the major product under most conditions.[4] To maximize the para/ortho ratio, consider the following:
Solvent Choice: The choice of solvent can influence isomer distribution. Less polar solvents can sometimes favor the formation of the less-polar para isomer. A study on the benzoylation of chlorobenzene provides a good reference for how solvent affects isomer ratios.[10][11]
Temperature Control: Lower reaction temperatures often lead to higher selectivity for the thermodynamically favored para product. Start the reaction at 0 °C and allow it to warm slowly to room temperature.[1]
Purification: The isomers typically have different polarities and can usually be separated effectively using column chromatography on silica gel.
Problem 3: Reaction Stalls or Proceeds Very Slowly
Q: My TLC analysis shows the reaction starting but failing to reach completion after several hours. What can I do?
A: A stalling reaction is typically linked to gradual catalyst deactivation or insufficient reactivity.
Cause A: Slow Catalyst Deactivation. Even with careful drying, trace moisture from the atmosphere can slowly poison the catalyst over a long reaction time.
Solution: Ensure your reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) for the entire duration. Use a drying tube on your condenser.
Cause B: Insufficient Thermal Energy. Given the deactivated nature of chlorobenzene, the initial energy of activation may be high.
Solution: After the controlled, low-temperature addition of reagents is complete, consider gently heating the reaction mixture. A temperature of 40-50 °C for 2-4 hours can often drive the reaction to completion. Always monitor progress by TLC to identify the point of maximum conversion and avoid decomposition.
Systematic Parameter Optimization
For a truly optimized process, a systematic approach to screening parameters is recommended. Use the following tables as a guide.
Parameter
Recommended Starting Point
Optimization Range & Rationale
Lewis Acid Catalyst
AlCl₃ (1.2 eq)
Screen FeCl₃, ZnCl₂, TiCl₄. FeCl₃ is milder and cheaper but may be less reactive. Solid acid catalysts can also be explored for greener alternatives.[12][13]
Solvent
Dichloromethane (DCM)
Screen 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂), Nitrobenzene. DCE allows for higher reaction temperatures. Nitrobenzene is a classic solvent but is toxic.
Temperature Profile
0 °C to Room Temp
Vary final temperature from RT to 50 °C. Start all additions at 0 °C to control exothermicity. After addition, test different final temperatures to balance rate vs. side reactions.
Stoichiometry
Chlorobenzene (2.0-3.0 eq)
Use a large excess of chlorobenzene. Since it often serves as both reactant and solvent, using it in excess drives the reaction equilibrium towards the product.
Reaction Time
4-6 hours
Monitor by TLC/LCMS from 2 to 24 hours. Find the point where starting material is consumed without significant increase in impurity peaks.
Baseline Experimental Protocol
This protocol is a robust starting point for your optimization experiments, based on standard procedures for similar acylations.[1][4][8][14]
1. Preparation:
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen/argon inlet and a bubbler.
Maintain a positive pressure of inert gas throughout the reaction.
2. Reagent Charging:
To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) followed by anhydrous dichloromethane (DCM, approx. 3 mL per mmol of acyl chloride).
Cool the resulting suspension to 0 °C in an ice-water bath.
3. Acyl Chloride Addition:
Dissolve 3-(4-methoxyphenyl)propanoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
4. Substrate Addition:
Add chlorobenzene (2.5 eq) to the dropping funnel.
Add the chlorobenzene dropwise to the reaction mixture over 30 minutes, again maintaining the temperature at 0-5 °C.
5. Reaction Progression:
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir for 4-6 hours, monitoring the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
6. Work-up and Purification:
Once the reaction is complete, cool the flask back to 0 °C.
CAUTION: HIGHLY EXOTHERMIC/GAS EVOLUTION. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with DCM.
Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude oil/solid by column chromatography on silica gel to isolate the pure 4'-Chloro-3-(4-methoxyphenyl)propiophenone.
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
Troubleshooting common issues in Friedel-Crafts reactions. (n.d.). BenchChem.
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. (n.d.). PMC.
Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group. (2022). Frontiers.
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CHALCONES AND THEIR HETEROCYCLIC DERIVATIVES: A REVIEW. (n.d.). Semantic Scholar.
Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). (n.d.). PMC - NIH.
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025). RSC Publishing.
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (n.d.).
Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a. (n.d.).
Friedel–Crafts Acylation & Solutions to F–C Alkyl
RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. (n.d.). PMC.
Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (n.d.). BenchChem.
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2022).
16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024). LibreTexts.
4-Chlorobenzophenone - Friedel Craft Acyl
A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone. (n.d.). BenchChem.
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. (n.d.). Journal of the Chemical Society C - RSC Publishing.
On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. (2026). Vedantu.
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (n.d.). Wiley Online Library.
EAS Reactions (3)
Friedel-Crafts Acylation with Practice Problems. (2023). Chemistry Steps.
Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. (n.d.). BenchChem.
Synthesis of p-methoxy-propiophenone. (n.d.). PrepChem.com.
Technical Support Center: Stability and Handling of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4'-Chloro-3-(4-methoxyphenyl)propiophenone. Given the limited publicly available stabil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4'-Chloro-3-(4-methoxyphenyl)propiophenone. Given the limited publicly available stability data for this specific molecule[1], this document synthesizes information from the known chemistry of its constituent functional groups—aromatic ketones, and chloro- and methoxy-substituted aryl rings—to provide a robust framework for its handling, troubleshooting, and the prevention of degradation.
This section addresses the most common issues encountered during the handling and analysis of 4'-Chloro-3-(4-methoxyphenyl)propiophenone.
Q1: My freshly prepared solution of 4'-Chloro-3-(4-methoxyphenyl)propiophenone shows several new impurity peaks in its HPLC chromatogram after a short time. What is likely happening?
A: The appearance of new peaks strongly suggests that the compound is degrading. Propiophenone derivatives, as aromatic ketones, are susceptible to several degradation pathways, primarily oxidation and photodegradation.[2][3][4] The α-carbon adjacent to the carbonyl group is a known reactive site, and the aromatic rings can also be involved in photochemical reactions.[5][6] Immediate analysis after sample preparation is crucial to establish a baseline.
Q2: What are the definitive storage conditions to ensure the long-term stability of this compound?
A: To maximize shelf-life, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[7] For optimal protection, especially for a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) in an amber vial at refrigerated temperatures (2-8 °C) is highly recommended to prevent photo-oxidation.[8]
Q3: I have observed a gradual yellowing of my solid sample over time. Is this a sign of degradation?
A: Yes, a change in color, such as yellowing or the development of a brownish hue, is a common visual indicator of chemical degradation. This often results from the formation of new chromophoric (color-absorbing) molecules, which can be products of oxidation or photolytic decomposition pathways that extend the conjugated system of the molecule.
Q4: What specific chemical reagents and environmental conditions should I avoid when working with 4'-Chloro-3-(4-methoxyphenyl)propiophenone?
A: Based on the chemistry of related propiophenones, you should avoid:
Strong Oxidizing Agents: Reagents like peroxides, permanganates, or even atmospheric oxygen over time can lead to oxidative cleavage or modification.[7][9]
Strong Bases: These can promote enolate formation and subsequent side reactions.[9]
Direct Sunlight or UV Light: Aromatic ketones are known to be photosensitive and can degrade upon exposure to high-energy light.[3][6]
Excessive Heat: Thermal decomposition can occur at elevated temperatures, leading to the release of irritating gases and a complex mixture of degradation products.[7]
Q5: How can I definitively confirm and identify the degradation products of my compound?
A: The most effective strategy is to perform a forced degradation study .[10][11] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the likely degradation products.[12] By analyzing these stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), you can separate and identify the degradation products.[13][14]
A proactive approach to preventing degradation begins with understanding the underlying chemical mechanisms.
Potential Degradation Pathways
The structure of 4'-Chloro-3-(4-methoxyphenyl)propiophenone contains several reactive sites that are susceptible to degradation under specific environmental conditions.
Oxidative Degradation: The benzylic carbon alpha to the carbonyl group is susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or metal ion catalysts, can initiate radical chain reactions. Stronger oxidizing agents can lead to cleavage of the carbon-carbon bonds, potentially yielding substituted benzoic acid and other fragments.[2][15]
Photolytic Degradation: Aromatic ketones are classic photosensitizers.[16] Upon absorption of UV light, the ketone can be excited to a triplet state.[6] This highly reactive species can then participate in various reactions, including hydrogen abstraction from solvents (photoreduction) to form a ketyl radical or interaction with oxygen to produce reactive oxygen species that further degrade the molecule.[17]
Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially catalyze degradation pathways, although this is generally less common for this class of compounds compared to esters or amides.
Thermal Degradation: High temperatures provide the energy to overcome activation barriers for various decomposition reactions. The specific products can be complex and are often the result of fragmentation of the molecule.[7]
Caption: Potential degradation pathways for the parent compound.
Troubleshooting Guide: A Systematic Approach
When encountering a potential stability issue, a structured investigation is key to identifying the root cause and implementing a solution.
Caption: Systematic workflow for troubleshooting stability issues.
Observation
Probable Cause(s)
Recommended Action
Appearance of new peaks in HPLC
Chemical degradation (oxidation, photolysis).
Re-run sample against a freshly prepared standard. Initiate a forced degradation study to identify and characterize degradants.
Decrease in main peak area/purity
Degradation of the parent compound.
Quantify the loss of the main component. Review storage and handling procedures for lapses (e.g., exposure to light/air).
Sample color change (e.g., yellowing)
Formation of chromophoric degradation products.
Document the color change. Use UV-Vis spectroscopy to check for changes in the absorption spectrum. Correlate with HPLC impurity profile.
Poor mass balance in analysis
Formation of non-UV active, volatile, or insoluble degradation products.
Use a mass-sensitive detector (e.g., CAD, ELSD) or GC-MS to search for missing components. Check for precipitation in sample vials.
Section 3: Experimental Protocols
These protocols provide a starting point for investigating the stability of 4'-Chloro-3-(4-methoxyphenyl)propiophenone.
Protocol: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[14]
Objective: To develop a robust reversed-phase HPLC (RP-HPLC) method for purity analysis.
Methodology:
Sample Preparation:
Prepare a stock solution of 4'-Chloro-3-(4-methoxyphenyl)propiophenone at 1.0 mg/mL in methanol or acetonitrile.[13]
Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.[13]
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Starting Point):
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-5 min: 50% B
5-25 min: 50% to 95% B
25-30 min: 95% B
30-31 min: 95% to 50% B
31-35 min: 50% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm or Diode Array Detector (DAD) to assess peak purity.
Injection Volume: 10 µL.
Validation: This method must be validated by demonstrating specificity, which is achieved by performing a forced degradation study.
Protocol: Performing a Forced Degradation Study
Forced degradation (stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] The goal is to achieve 5-20% degradation of the parent compound.[14]
Methodology:
Prepare separate solutions of the compound (e.g., at 1 mg/mL) and subject them to the following conditions. A control sample (stored at 2-8 °C, protected from light) should be analyzed alongside the stressed samples.
Stress Condition
Reagent / Method
Typical Conditions
Purpose
Acid Hydrolysis
0.1 M to 1 M HCl
Reflux at 60-80 °C for 2-8 hours.
To test stability in acidic conditions.
Base Hydrolysis
0.1 M to 1 M NaOH
Room temperature or up to 60 °C for 1-4 hours.
To test stability in basic conditions.
Oxidation
3-30% H₂O₂
Room temperature for 24 hours.
To mimic oxidative stress.
Thermal
Dry Heat (Solid) & Solution
80-100 °C for 24-72 hours.
To evaluate thermal stability.
Photolytic
UV Light (254/365 nm) & White Light
Expose solid and solution to light with total illumination of >1.2 million lux hours and >200 W h/m².
To assess photosensitivity.
Post-Stress Analysis:
Neutralize the acidic and basic samples before injection.
Analyze all stressed samples, including the control, using the developed stability-indicating HPLC method.
Use a DAD to check for peak purity of the parent peak in all conditions.
Couple the HPLC to a Mass Spectrometer (LC-MS) to obtain mass information for the new peaks, aiding in structural elucidation.
Section 4: Prevention and Best Practices
Knowledge gained from stability studies should be translated into actionable preventative measures.
Area
Recommendation
Rationale (Why it's important)
Long-Term Storage
Store solid compound in a tightly sealed amber glass container at 2-8 °C under an inert atmosphere (Ar or N₂).
Minimizes exposure to air (oxygen), moisture, and light, which are primary drivers of degradation.[8]
Solution Preparation
Prepare solutions fresh for each use. If storage is necessary, store in amber vials at 2-8 °C for the shortest possible duration.
Degradation is often faster in solution. Fresh preparation ensures accurate concentrations and minimizes the presence of degradants.
Handling
Conduct manipulations in a well-ventilated area, avoiding direct, strong laboratory lighting or sunlight.
Prevents inhalation and minimizes exposure to UV radiation, which can initiate photochemical degradation.[7][18]
Solvent Selection
Use high-purity, degassed solvents. Avoid solvents known to contain peroxides (e.g., aged ethers like THF or Dioxane).
Peroxide impurities are strong oxidizing agents that can degrade the sample. Degassing removes dissolved oxygen.
Excipient Compatibility
If formulating, conduct compatibility studies with proposed excipients, especially those with potentially reactive functional groups or basic/acidic properties.
Prevents drug-excipient interactions that could lead to degradation and the formation of new impurities.[14]
By understanding the inherent chemical liabilities of 4'-Chloro-3-(4-methoxyphenyl)propiophenone and implementing these systematic investigation and prevention strategies, researchers can ensure the integrity of their experimental results and the quality of their materials.
References
Levine, R., & Stephens, J. R. (1950). The Course of the Oxidation of Propiophenone with Alkaline Hypobromite Solution and Certain Related Reactions. Journal of the American Chemical Society. [Link]
Curtis, H. C. (1970). The Photochemistry of Aromatic Ketones in Solution. The Florida State University. [Link]
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. [Link]
Lamani, M., & Prabhu, K. R. (2012). NIS-catalyzed reactions: amidation of acetophenones and oxidative amination of propiophenones. Chemistry. [Link]
Levine, R., & Stephens, J. R. (1950). The Course of the Oxidation of Propiophenone with Alkaline Hypobromite Solution and Certain Related Reactions. Journal of the American Chemical Society. [Link]
ResearchGate. (2025). Aromatic Ketones as Photocatalysts: Combined Action as Triplet Photosensitiser and Ground State Electron Acceptor. [Link]
Royal Society of Chemistry. (n.d.). An efficient Cu-catalyzed C(sp3)−H oxidative cross-coupling of propiophenones with acetophenones. [Link]
Davies, J. A., et al. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. The Journal of Physical Chemistry A. [Link]
King Life Sciences. (n.d.). 4'-Chloro propiophenone. [Link]
Cohen, S. G., & Cohen, J. I. (1967). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]
MDPI. (2025). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. [Link]
Kiliç, M., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]
Kuwayama, T., et al. (2006). Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling. Forensic Science International. [Link]
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
Kumar, V. (2016). Forced Degradation Studies. MedCrave. [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences. [Link]
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]
ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone? [Link]
Technical Support Center: Scale-Up of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Ticket ID: SC-PROPIO-4CL-OMe Status: Open Assigned Specialist: Senior Application Scientist Topic: Process Scale-Up, Troubleshooting, and Impurity Control Executive Summary: The Synthetic Strategy You are scaling up 1-(4...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SC-PROPIO-4CL-OMe
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Process Scale-Up, Troubleshooting, and Impurity Control
Executive Summary: The Synthetic Strategy
You are scaling up 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (CAS: 111302-58-0).[1]
While Friedel-Crafts acylation is theoretically possible, it is not recommended for scale-up due to regioselectivity issues (ortho/para mixtures on the chlorobenzene ring) and aluminum chloride waste management. The industry-standard route for this diarylpropanone scaffold is the Claisen-Schmidt Aldol Condensation followed by Selective Catalytic Hydrogenation .
Master Process Workflow
Figure 1: The two-step synthetic pathway highlighting the critical risk of hydrodehalogenation during Step 2.
Module 1: The Aldol Condensation (Step 1)
Objective: Synthesis of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.
FAQ: Process Deviations & Troubleshooting
Q: The reaction mixture solidifies into a "yellow brick" halfway through addition. How do I handle this on a 5kg scale?A: This is a common mass-transfer failure. The chalcone product is highly crystalline and insoluble in the aqueous/ethanolic reaction medium.
The Fix: Do not run this solvent-free or in high concentration (like lab-scale mortar-pestle methods).
Protocol Adjustment: Increase solvent volume (Ethanol or Methanol) to 5–7 volumes relative to the acetophenone.
Engineering Control: Use an overhead stirrer with a high-torque anchor impeller rather than a marine propeller. If solidification occurs, add 10% more ethanol immediately. The reaction is heterogeneous; the slurry must remain mobile to ensure full conversion.
Q: I see a 15% impurity by HPLC that matches the starting aldehyde (Cannizzaro product).A: You are using too much base or running too hot.
Mechanism: Excess NaOH at high temperatures (>40°C) forces the p-anisaldehyde to disproportionate (Cannizzaro reaction) into p-anisic acid and p-anisyl alcohol, consuming your starting material.
The Fix:
Maintain temperature between 15°C and 25°C .
Add the NaOH solution slowly to the mixture of ketone and aldehyde, rather than dumping reagents into the base.
Limit base equivalents to 1.1–1.2 eq.
Q: How do I purify the chalcone intermediate without column chromatography?A: The chalcone has a distinct solubility profile compared to the starting materials.
Procedure:
Quench the reaction with dilute HCl to pH 7.
Filter the crude yellow solid.
Slurry wash the cake with cold ethanol (removes unreacted aldehyde) followed by warm water (removes inorganic salts).
Recrystallize from Ethyl Acetate/Hexane or Ethanol if purity is <98%.
Module 2: Selective Hydrogenation (Step 2)
Objective: Reduction of the alkene (C=C) to alkane (C-C) without removing the Chlorine atom.
Critical Alert: Hydrodehalogenation
The 4-Chloro substituent is susceptible to hydrodehalogenation (Ar-Cl
Ar-H + HCl) under standard hydrogenation conditions (Pd/C, H2). If you lose the chlorine, the batch is ruined.
Troubleshooting Logic Tree
Figure 2: Decision matrix for preventing dechlorination during the reduction step.
Protocol: Selective Reduction
Q: Which catalyst system should I use to prevent dechlorination?A: Do not use standard 10% Pd/C unless you dope it.
Gold Standard:5% Pt/C (sulfided) . Platinum is naturally less active toward aryl chlorides than palladium. The "sulfided" form further poisons the catalyst sites responsible for hydrogenolysis (C-Cl bond breaking) while retaining activity for olefin reduction.
Alternative:Raney Nickel .[2] It is generally safe for Ar-Cl at room temperature and atmospheric pressure, but handling pyrophoric Ni slurry on a large scale requires dedicated safety equipment.
Q: The reaction stalls at 90% conversion. Should I increase pressure?A:No. Increasing pressure increases the risk of dechlorination.
Diagnosis: The catalyst pore sites might be clogged by the product (propiophenone is bulky).
Solution:
Maintain H2 pressure at 1 atm (balloon) to max 3 bar .
Refresh the catalyst (filter and add 10% fresh catalyst) rather than cranking up the heat or pressure.
Solvent choice: Use Ethyl Acetate or Toluene . Avoid Methanol if possible, as protic solvents can sometimes accelerate halogen loss with Pd catalysts.
Q: Can I use Transfer Hydrogenation instead of H2 gas?A: Yes, and it is often safer for scale-up.
System: Formic acid/Triethylamine with a Ru or Rh catalyst (e.g., TsDPEN-Ru).
Benefit: This method is kinetically much slower for Ar-Cl cleavage than H2 gas, providing a wider safety window.
Module 3: Quantitative Data & Specifications
Process Parameters Summary
Parameter
Step 1: Aldol Condensation
Step 2: Hydrogenation
Limiting Reagent
4'-Chloroacetophenone
Chalcone Intermediate
Solvent
Ethanol or Methanol
Ethyl Acetate or Toluene
Catalyst/Base
NaOH (aq) / KOH
Pt/C (Sulfided) or Pd/C + Diphenylsulfide
Temperature
15–25°C (Strict control)
20–30°C
Pressure
Atmospheric
1–3 bar (Do not exceed)
Critical Impurity
Cannizzaro products (Aldehyde loss)
Des-chloro propiophenone (Over-reduction)
Expected Yield
85–92%
90–95%
References
Aldol Condensation Scale-Up
Mechanism & General Protocol: Hull, K. L. (2014). "Aldol Condensation."[3][4][5][6] Organic Syntheses. (General reference for Claisen-Schmidt protocols).
Solvent-Free vs Solvent: Palleros, D. R. (2004). "Solvent-Free Synthesis of Chalcones." Journal of Chemical Education, 81(9), 1345.
Dechlorination Prevention: Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-144. (Authoritative review on preventing hydrodehalogenation using sulfided catalysts).
Technical Support Center: Solubilization Guide for 4'-Chloro-3-(4-methoxyphenyl)propiophenone
[1][2][3] Executive Summary & Compound Profile The Core Issue: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (hereafter referred to as CMPP ) is a lipophilic diarylpropanoid.[1][2][3] Users frequently encounter precipitatio...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Compound Profile
The Core Issue:
4'-Chloro-3-(4-methoxyphenyl)propiophenone (hereafter referred to as CMPP ) is a lipophilic diarylpropanoid.[1][2][3] Users frequently encounter precipitation because they treat it like a polar drug.[3] It possesses a high partition coefficient (LogP ≈ 3.7–4.[3]2) and lacks ionizable functional groups (like -COOH or -NH₂) in the physiological pH range.[1][2][3]
Technical Implication:
Because CMPP is a neutral ketone, pH adjustment (acid/base addition) will not improve solubility and may degrade the compound. You must rely on cosolvents, surfactants, or carrier molecules.
Physicochemical Snapshot
Property
Value / Description
Implication for Experiments
LogP
~3.7 – 4.2 (Predicted)
Highly hydrophobic; partitions into plastics and lipid membranes.[1][2][3]
Water Solubility
< 10 µM (< 2 µg/mL)
Will precipitate immediately upon direct dilution into PBS or media.[3]
Prone to "crashing out" during freeze-thaw cycles.[1][2][3]
Troubleshooting Guide: Scenarios & Solutions
Scenario A: "The compound won't dissolve in my stock solvent."
Diagnosis: You are likely using a solvent that cannot overcome the crystal lattice energy, or the solvent is "wet" (absorbed water).
Solution: Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[3][4]
Standard: CMPP should be soluble in 100% DMSO at concentrations up to 50–100 mM .[3]
Caution: Ethanol is a weaker solvent for this class; if you must use Ethanol, warm it to 37°C, but expect lower max concentration (~10 mM).
Scenario B: "It precipitates when I add the stock to cell culture media."
Diagnosis: This is "Solvent Shock."[3] Adding a high-concentration DMSO stock directly to aqueous media causes local supersaturation, forcing the hydrophobic CMPP to aggregate into invisible micro-crystals.[3]
Solution 1 (The Step-Down): Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution (see Protocol 1).
Solution 2 (Carrier Protection): Pre-complex the compound with Cyclodextrin (HP-β-CD) or use a surfactant like Tween 80 before adding to media.[1][2][3]
Scenario C: "I see variability in my IC50/EC50 data."
Diagnosis: The compound is binding to the plastic of your well plates or pipette tips (Non-Specific Binding - NSB).[3]
Solution:
Use glass-coated or low-binding polypropylene plates.[1][2][3]
Add 0.01% Triton X-100 or 0.1% BSA to your assay buffer to act as a "sacrificial" surface blocker.[3]
Step-by-Step Protocols
Protocol 1: The "Step-Down" Dilution (For Cell Assays)
Prevents precipitation by gradually acclimating the compound to aqueous conditions.[1][2]
Prepare Master Stock: Dissolve CMPP in 100% anhydrous DMSO to 10 mM .
Visual Check: Solution must be perfectly clear. Vortex for 30s.
Prepare Intermediate Stock (100x):
Take 10 µL of Master Stock.
Add 990 µL of culture media (serum-free) OR PBS containing 5% Tween 80 .
Result: This is a 100 µM solution with 1% DMSO.
Action: Vortex immediately.[3] If cloudy, sonicate for 5 mins.
Final Dosing:
Add 10 µL of the Intermediate Stock to 990 µL of cell culture media (with cells).
Slowly add 50% Saline (warm to 37°C) while vortexing.
Note: If it turns milky, it is a suspension. For IP injection, a clear solution is preferred. If milky, reduce the dose or increase PEG 400.
Visualizing the Workflow
Diagram 1: Solubility Decision Matrix
This logic flow helps you decide the correct solvent system based on your application.[3]
Caption: Decision matrix for selecting the correct solubilization pathway for CMPP based on experimental needs.
Diagram 2: The "Step-Down" Dilution Mechanism
Visualizing how to avoid "Solvent Shock."[1][2][3]
Caption: The "Step-Down" method prevents rapid crystallization by buffering the transition from organic to aqueous phase.[1][2][3]
Frequently Asked Questions (FAQs)
Q: Can I freeze my DMSO stock solutions?A: Yes, but CMPP is prone to crystallizing out of DMSO at -20°C.[2][3]
Protocol: When thawing, you must heat the vial to 37°C and vortex vigorously for 1 minute. Even if it looks clear, invisible micro-crystals may exist. Sonicate if possible.[3]
Q: Why can't I just use water and adjust the pH?A: CMPP is a neutral ketone .[3] It does not have an acidic proton (like a carboxylic acid) or a basic nitrogen (like an amine) that can be ionized.[3] Adding HCl or NaOH adds salt to the solution, which actually decreases solubility (the "Salting Out" effect).
Q: The solution turns cloudy when I add it to the buffer. Is this okay?A:No. Cloudiness indicates precipitation.[3] The compound is no longer in solution, meaning the effective concentration is unknown, and the crystals may mechanically damage cells.
Fix: Reduce the final concentration or increase the concentration of carrier (BSA/Tween) in the buffer before adding the compound.
References
National Institutes of Health (NIH) - PubChem. 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (Compound Summary).[1][2][3] Accessed October 2025.[3][5]
[Link][3]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[3]
[Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques.[3][6] ISRN Pharmaceutics.[3]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Operator: Senior Application Scientist (Process Chemistry Division)
Ticket Subject: Catalyst Selection & Troubleshooting for Dihydrochalcone Synthesis
Executive Summary: The Synthetic Challenge
You are attempting to synthesize 4'-chloro-3-(4-methoxyphenyl)propiophenone (also known as a dihydrochalcone).[1] This molecule presents a classic "chemoselectivity triangle" challenge, particularly during the reduction phase.
The Structural Trap:
The Aryl Chloride (Ar-Cl): Labile and prone to hydrogenolysis (dehalogenation) under standard hydrogenation conditions.
The Carbonyl (C=O): Susceptible to reduction to a secondary alcohol.
The Alkene (C=C): The actual target for reduction (if proceeding via the chalcone route).
This guide provides a technical breakdown of the two primary synthetic routes—Selective Hydrogenation and Friedel-Crafts Acylation —with specific catalyst recommendations to navigate these selectivity issues.[1]
Department 1: The Chalcone Route (Selective Hydrogenation)
Context: You have synthesized the intermediate chalcone (4'-chloro-4-methoxychalcone) via Claisen-Schmidt condensation of 4-chloroacetophenone and 4-methoxybenzaldehyde. You now need to reduce the alkene without touching the chlorine or the ketone.
Troubleshooting Ticket #01: "I am losing the chlorine atom (Dehalogenation)."
Diagnosis:
You are likely using standard Palladium on Carbon (Pd/C) . Palladium is an excellent catalyst for oxidative addition into C-Cl bonds, leading to rapid hydrodehalogenation.[1]
Sulfur atoms occupy the highly active "terrace" sites on the platinum surface, which are responsible for C-Cl bond activation, while leaving "kink" sites available for alkene reduction.[1]
Highest (Industry Standard)
Wilkinson’s Catalyst
Homogeneous Rhodium complex . Steric bulk prevents close approach to the aryl-Cl bond, favoring the accessible alkene.
High (For high-value small batches)
Pd/C + Diphenylsulfide
In-situ poisoning of Pd.[1] Adding catalytic amounts of diphenylsulfide or thiophene can suppress dehalogenation.
Moderate (Requires optimization)
Raney Nickel
Generally less active toward aryl chlorides than Pd, but requires strict pH control (neutral/slightly acidic) to avoid side reactions.
Low (Variable reproducibility)
Protocol: Sulfided Pt/C Hydrogenation
Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification/acetal formation is a risk, though rare here).
Catalyst: 5% Pt/C (sulfided), 1-3 wt% loading relative to substrate.[1]
Pressure: 1–3 bar
(Balloon pressure is often sufficient).
Additive: None usually required, but trace acetic acid can further suppress dehalogenation.
Troubleshooting Ticket #02: "I am reducing the ketone to an alcohol."
Diagnosis:
This is "Over-reduction." It occurs when the catalyst is too active (e.g., fresh Pd/C in acidic media) or the reaction time is too long.
The Solution: 1,4-Reduction Selectivity
To favor conjugate reduction (1,4-addition of hydrogen) over carbonyl reduction (1,2-addition):
Switch to Transfer Hydrogenation: Instead of
gas, use Ammonium Formate with Pd/C. The kinetics of transfer hydrogenation heavily favor the C=C bond over the C=O bond.
Use a Lewis Acid Promoter: If using
gas, adding a Lewis acid (like ) can complex with the carbonyl oxygen, sterically protecting the carbon from hydride attack, though this is more common in complex hydride reductions.
Visualization: Selectivity Pathways
Caption: Catalyst-dependent reaction pathways. Green path indicates the desired selectivity using sulfided Platinum or Rhodium.
Department 2: The Friedel-Crafts Route
Context: You are bypassing the chalcone entirely by reacting Anisole with 3-(4-chlorophenyl)propionyl chloride .
Note: We choose Anisole + Acid Chloride rather than Chlorobenzene + Acid Chloride because Anisole is activated (ortho/para director) and Chlorobenzene is deactivated, making the latter reaction sluggish and prone to harsh conditions.
Troubleshooting Ticket #03: "My yield is low and the mixture is tarry."
Diagnosis:
Friedel-Crafts acylations often suffer from the "Red Oil" problem, where the product ketone complexes with the Lewis Acid catalyst, deactivating it and requiring stoichiometric amounts of catalyst.
Modern Choice. Eliminates toxic waste. Requires higher temperatures (reflux) but simplifies workup significantly.
Triflic Acid (TfOH)
Superacid catalyst.
Effective for intramolecular cyclizations or difficult substrates, but likely overkill for this reaction.
Critical Protocol Adjustment (Regioselectivity):
Solvent: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1] Avoid Nitrobenzene unless necessary, as it is toxic and hard to remove.
Temperature: Keep the initial addition at 0°C . The methoxy group on Anisole activates the ring significantly; high temperatures will lead to poly-acylation.
Department 3: Emerging Technologies (Green Chemistry)
For laboratories prioritizing Green Chemistry or lacking high-pressure hydrogenation infrastructure.[1]
Method: Microwave-Assisted Transfer Hydrogenation
Instead of pressurized hydrogen cylinders, this method uses a hydrogen donor.[1]
Why it works: The rapid heating and kinetics of formate decomposition favor the reduction of the polarized alkene over the C-Cl bond, often achieving selectivity that standard hydrogenation cannot [4].
Summary: Decision Matrix
Use this flowchart to select your immediate path forward.
Caption: Strategic decision tree for catalyst selection based on synthetic route and observed side-reactions.
References
BenchChem. (2025).[3][4][5] Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone - Application Notes.Link (Note: Analogous chemistry for propiophenone synthesis).
Taniwaki, Y. et al. (2025).[6] "Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts." Green Chemistry. Link (Demonstrates methoxy group stability and Pd catalyst challenges).
Google Patents. (2012). EP2443129B1 - Process for hydrogenation of halogenoalkenes without dehalogenation.[1][7]Link (Key reference for Iridium and poisoned catalyst strategies).
MDPI. (2025). "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones." Molecules. Link (Protocol for Ammonium Formate reduction).
PrepChem. "Synthesis of p-methoxy-propiophenone." Link (Classic Friedel-Crafts protocols).[1]
comparative analysis of "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" analogs
An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, forming the central core of a var...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) represent a privileged scaffold in medicinal chemistry, forming the central core of a variety of naturally occurring and synthetic compounds.[1][2] These molecules, precursors to flavonoids and isoflavonoids, are celebrated for their structural simplicity, ease of synthesis, and a remarkably broad spectrum of biological activities.[2][3] The inherent versatility of the chalcone framework, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, allows for extensive chemical modification, leading to a vast library of analogs with finely tuned pharmacological profiles.[4] This guide provides a comparative analysis of various chalcone analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological activity of chalcone analogs is profoundly influenced by the nature and position of substituents on their two aromatic rings (Ring A and Ring B). This section explores the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity
Chalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3] The cytotoxicity of different analogs can vary significantly based on their substitution patterns.
A key mechanism of action for many anticancer chalcones is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] Additionally, some chalcones have been identified as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and transcription, making them valuable targets in cancer therapy.[7]
Key Structure-Activity Relationship Insights for Anticancer Activity:
Electron-donating groups , such as methoxy and hydroxyl groups, on the aromatic rings are often associated with enhanced anticancer activity.[6]
Heterocyclic rings (e.g., indole, pyrazole, thiazole) incorporated into the chalcone scaffold can significantly increase cytotoxicity.[5][6][8]
Halogenation of the aromatic rings can also lead to potent anticancer derivatives.[3] For instance, a brominated chalcone derivative has shown significant antiproliferative activity in gastric cancer cells.[3]
The presence of a 3,4,5-trimethoxyphenyl group has been shown to be favorable for antiproliferative activity in certain cancer cell lines.[9]
Antimicrobial Activity
Chalcones have demonstrated broad-spectrum activity against a range of bacteria and fungi.[10] The reactive α,β-unsaturated ketone moiety is a key pharmacophore, believed to interact with cellular nucleophiles like thiol groups in essential proteins, leading to microbial death.[11]
Comparative Antimicrobial Activity of Chalcone Analogs:
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
The presence of halogens , particularly chlorine, on the chalcone scaffold has been shown to increase antimicrobial potency.[10][13]
Substitutions on both aromatic rings can modulate the lipophilicity of the molecule, influencing its ability to penetrate microbial cell membranes.
The introduction of a nitro group has been shown to enhance antifungal activity.[11]
Anti-inflammatory Activity
Chalcones can modulate inflammatory pathways through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the suppression of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[4][14] A significant target for many anti-inflammatory chalcones is the NF-κB signaling pathway, a key regulator of the inflammatory response.[15][16]
Comparative Anti-inflammatory Activity of Chalcone Analogs:
Key Structure-Activity Relationship Insights for Anti-inflammatory Activity:
Hydroxyl and alkoxyl groups on the chalcone rings are crucial for anti-inflammatory activity, with their position significantly influencing potency.[14]
Chalcones that can effectively suppress the NF-κB pathway often exhibit strong anti-inflammatory properties.[15][16]
Some chalcones demonstrate inhibitory effects on the degranulation of mast cells and neutrophils, contributing to their anti-inflammatory profile.[14]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of chalcone analogs.
Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[5][17][18][19]
Materials:
Substituted acetophenone
Substituted benzaldehyde
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Ethanol
Distilled water
Dilute hydrochloric acid (HCl)
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and substituted benzaldehyde in ethanol.[20][17]
Base Addition: While stirring vigorously, slowly add an aqueous solution of NaOH or KOH to the reaction mixture. The base acts as a catalyst to facilitate the condensation.[20][17]
Reaction: Continue stirring the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[17]
Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[17]
Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate out of the solution.[17]
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water.[17] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Characterization: Confirm the structure and purity of the synthesized chalcone using analytical techniques like FT-IR, NMR, and Mass Spectrometry.[10][12][21]
Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[22] It measures the metabolic activity of cells, which is an indicator of cell viability.[23]
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM, RPMI-1640)
96-well microplates
Chalcone analogs (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[22][23]
Compound Treatment: Prepare serial dilutions of the chalcone analogs in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the chalcones. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[22][23]
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[23][24]
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours.[23][25] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[25][26]
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[25]
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.[22]
Visualization of Workflows and Pathways
General Workflow for Chalcone Analog Development
Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of chalcone analogs.
Chalcone Inhibition of the NF-κB Signaling Pathway
Caption: A simplified diagram illustrating how chalcone analogs can inhibit the NF-κB inflammatory pathway.
Conclusion
Chalcones continue to be a highly attractive and fruitful area of research in drug discovery. Their straightforward synthesis, coupled with the vast chemical space that can be explored through analog synthesis, provides a powerful platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of structure-activity relationships in tailoring the biological activities of chalcone analogs. By understanding how different substituents influence their anticancer, antimicrobial, and anti-inflammatory properties, researchers can more effectively design and synthesize next-generation chalcone-based drugs with enhanced potency and selectivity. The provided experimental protocols serve as a reliable foundation for the synthesis and evaluation of these promising compounds, ensuring the generation of robust and reproducible data. Future research will undoubtedly continue to uncover the full therapeutic potential of this versatile chemical scaffold.
References
Ngameni, B. et al. (2016). Synthesis and Evaluation of Antimicrobial Properties of Some Chalcones. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]
Yuan, X. et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. European Journal of Medicinal Chemistry. [Link]
Millard, M. et al. (2025). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. Molecules. [Link]
How to synthesize chalcones by Claisen-Schmidt condensation. (2024). YouTube. [Link]
Praveen, C. et al. (2011). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
Exploring the anticancer potential of chalcones: Mechanistic insights and therapeutic prospects. (n.d.). ScienceDirect. [Link]
Yadav, V. R. et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International Immunopharmacology. [Link]
Aparício, I. et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules. [Link]
Lin, Y. et al. (2009). Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities. Journal of Medicinal Chemistry. [Link]
Anti‐Inflammatory Potential of Chalcone Related Compounds: An Updated Review. (2024). ResearchGate. [Link]
Ko, H. H. et al. (2004). Structure-activity relationship studies on chalcone derivatives: potent inhibition of platelet aggregation. Journal of Pharmacy and Pharmacology. [Link]
Sharma, A. et al. (2021). Chalcone Scaffolds as Anticancer Drugs: A Review on Molecular Insight in Action of Mechanisms and Anticancer Properties. Anti-Cancer Agents in Medicinal Chemistry. [Link]
Yuan, X. et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. European Journal of Medicinal Chemistry. [Link]
Structure-Activity Relationships of Chalcone Derivatives. (n.d.). ResearchGate. [Link]
Synthesis of Chalcone From Benzaldehyde and Acetophenone. (n.d.). Scribd. [Link]
Kumar, A. et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
Ali, M. I. et al. (2026). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. RSC Advances. [Link]
Cabral, B. L. S. et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals. [Link]
Bitencourt, T. A. S. et al. (n.d.). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Research, Society and Development. [Link]
Jiang, Y. et al. (2019). Computation of Structure Activity and Design of Chalcone Derivatives. Computational Chemistry. [Link]
Wdowiak, K. et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. [Link]
Al-Amiery, A. A. et al. (2012). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. [Link]
Tang, G. H. et al. (2022). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules. [Link]
Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sangeetha, R. et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering and Technology. [Link]
Ko, H. H. et al. (2000). Synthesis and Anti-inflammatory Effect of Chalcones. Journal of Pharmacy and Pharmacology. [Link]
Alvala, M. et al. (2025). Synthesis, Characterization and Evaluation of Antimicrobial and Antioxidant Activities of Novel Chalcone Scaffolds. Letters in Drug Design & Discovery. [Link]
Mahapatra, D. K. et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. [Link]
Hsieh, Y. T. et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Antioxidants. [Link]
Riss, T. L. et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
Buso Bortolotto, V. C. et al. (2014). Cytotoxic activity evaluation of chalcones on human and mouse cell lines. BMC Pharmacology and Toxicology. [Link]
Ahmed, A. A. et al. (2024). Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. [Link]
Comparative Guide to the Structure-Activity Relationship of 4'-Chloro-3-(4-methoxyphenyl)propiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the propiophenone scaffold, a core structural motif in a myriad of biologically active compounds, continues to be a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the propiophenone scaffold, a core structural motif in a myriad of biologically active compounds, continues to be a focal point of research. This guide delves into the structure-activity relationship (SAR) of derivatives based on 4'-chloro-3-(4-methoxyphenyl)propiophenone. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutic agents.
The 4'-Chloro-3-(4-methoxyphenyl)propiophenone Scaffold: A Privileged Structure
The 4'-chloro-3-(4-methoxyphenyl)propiophenone core belongs to the broader class of chalcones and their saturated analogs, which are well-documented for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The fundamental structure consists of two aromatic rings (designated as Ring A and Ring B) connected by a three-carbon α,β-unsaturated ketone system. In the case of propiophenones, this unsaturated bond is reduced.
The specific substitutions on the core molecule—a chloro group at the 4'-position of Ring A and a methoxy group at the 4-position of Ring B—are not arbitrary. Halogen substituents, such as chlorine, are known to modulate the electronic and lipophilic properties of a molecule, which can significantly impact its interaction with biological targets.[4] Similarly, the methoxy group, a common substituent in natural products, can influence metabolic stability and receptor binding. The interplay of these substituents forms the basis of the SAR exploration for this class of compounds.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
While direct, extensive SAR studies on a homologous series of 4'-chloro-3-(4-methoxyphenyl)propiophenone are not abundantly available in the public domain, we can extrapolate key relationships from studies on closely related chalcone and propiophenone analogs. The primary biological activities investigated for these classes of compounds are antimicrobial and cytotoxic effects.
Antimicrobial Activity
The antimicrobial potential of chalcone-like scaffolds is heavily influenced by the substitution pattern on both aromatic rings.[3]
Key SAR Insights for Antimicrobial Activity:
Role of Halogens: The presence of a halogen, such as the 4'-chloro group in our core structure, is often associated with enhanced antibacterial activity. Studies on various chalcones have demonstrated that chloro-substituted derivatives exhibit significant potency against both Gram-positive and Gram-negative bacteria.[5] For instance, some chloro-substituted chalcones have shown remarkable inhibition against E. coli and S. aureus.[5] The electronic and lipophilic contributions of the chlorine atom are thought to be crucial for this activity.[4]
Influence of the Methoxy Group: The methoxy group on Ring B can have a variable effect. While some studies report that methoxy substitution does not contribute significantly to antimicrobial activity, others have found that its position and number can modulate the potency.[6]
Impact of Other Substituents: The introduction of additional functional groups on either ring allows for a fine-tuning of the antimicrobial spectrum and potency. For instance, the presence of hydroxyl groups can sometimes enhance activity, though this is not a universal observation.
The following table summarizes the antimicrobial activity of representative chalcone derivatives, providing a basis for understanding the potential SAR of 4'-chloro-3-(4-methoxyphenyl)propiophenone analogs.
Note: This table is a composite representation based on data from various studies on related chalcones and is intended to illustrate general SAR trends.
Cytotoxic Activity
Chalcones and their derivatives have emerged as promising candidates for anticancer drug development.[9][10] The SAR for cytotoxic activity often highlights different structural requirements compared to antimicrobial effects.
Key SAR Insights for Cytotoxic Activity:
Importance of Methoxy Groups: The number and position of methoxy groups on the aromatic rings have been shown to be critical for cytotoxic activity.[11] Studies on various chalcone series have demonstrated that specific methoxylation patterns can lead to potent inhibition of cancer cell proliferation.[10]
Effect of Halogen Substitution: The 4'-chloro substituent can contribute to the cytotoxic profile of the molecule. The electronic properties of the halogen can influence interactions with biological targets within cancer cells.
Overall Lipophilicity: The balance between hydrophilic and lipophilic properties, often influenced by substituents, plays a crucial role in the ability of these compounds to cross cell membranes and exert their cytotoxic effects.
Below is a table summarizing the cytotoxic activity of selected chalcone derivatives against different cancer cell lines, offering insights into the potential of 4'-chloro-3-(4-methoxyphenyl)propiophenone analogs as anticancer agents.
Note: This table is a composite representation based on data from various studies on related chalcones and is intended to illustrate general SAR trends.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4'-chloro-3-(4-methoxyphenyl)propiophenone derivatives.
Synthesis via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a robust and widely used method for the synthesis of chalcones, which can then be reduced to the corresponding propiophenones if desired.[13][14]
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4'-chloroacetophenone and 4-methoxybenzaldehyde in a suitable volume of ethanol.
Base Addition: While stirring the solution at room temperature, slowly add the aqueous NaOH solution dropwise. The concentration of the base can be varied to optimize the reaction conditions.[14]
Reaction Monitoring: Continue stirring the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, and the temperature can be maintained at room temperature or slightly elevated (e.g., 50°C).[14]
Work-up: Once the reaction is complete, pour the reaction mixture into cold water or onto crushed ice to precipitate the chalcone product.
Isolation and Purification: Collect the precipitated solid by filtration, wash it thoroughly with water to remove any remaining base, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for the synthesis of the chalcone precursor.
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[7]
Compound Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).
Bacterial Inoculum Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.
Inoculation: Add the prepared bacterial inoculum to each well.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for the broth microdilution antimicrobial assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[12]
Materials:
Synthesized compounds
Cancer cell lines (e.g., MCF-7, HeLa)
Complete cell culture medium
96-well cell culture plates
MTT solution
Solubilization solution (e.g., DMSO, isopropanol with HCl)
Plate reader
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 4'-chloro-3-(4-methoxyphenyl)propiophenone scaffold presents a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial and anticancer domains. The existing literature on related chalcone and propiophenone derivatives provides a foundational understanding of the structure-activity relationships, highlighting the importance of the chloro and methoxy substituents.
Future research should focus on the systematic synthesis and evaluation of a dedicated library of 4'-chloro-3-(4-methoxyphenyl)propiophenone derivatives. By introducing a diverse range of substituents on both aromatic rings and the aliphatic chain, a more detailed and quantitative SAR can be established. Such studies, coupled with computational modeling and target identification, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.
References
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC. [Link]
Jain, K., & Jain, N. K. (2020). Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Derivatives. Annals of the Romanian Society for Cell Biology, 24(2), 1426–1439.
Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Drug Delivery and Therapeutics, 11(6-S), 1-10.
Synthesis and antimicrobial evaluation of some chalcones. (2013). Journal Issues. [Link]
Comparative Study on Synthesis and Biological, Pharmaceutical Applications of Aromatic Substituted Chalcones. (2022). Bentham Science Publisher. [Link]
Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). (n.d.).
Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). scielo.br. [Link]
Zangade, S. B., Jadhav, J. D., Lalpod, Vibhute, Y. B., & Dawane, B. S. (2010). Synthesis and antimicrobial activity of some new chalcones and flavones containing substituted naphthalene moiety. Journal of Chemical and Pharmaceutical Research, 2(1), 310-314.
synthesis and characterization of chalcone derivatives and their antioxidant activity. (2022). UTAR Institutional Repository. [Link]
Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. (2013). PubMed. [Link]
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. [Link]
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2023). ijarsct. [Link]
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). MDPI. [Link]
Antifungal Assay of Some Novel Chalcone Derivatives. (2023). Curr Agri Res. [Link]
The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2016). MDPI. [Link]
cell line cytotoxicity: Topics by Science.gov. (n.d.). Science.gov.
Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. (2021). MDPI. [Link]
The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaff. (2016). Semantic Scholar. [Link]
Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. (n.d.). MSU Chemistry. [Link]
Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (2025). MDPI. [Link]
Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1).
Meeran, M. N., et al. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre, 8(21), 1-6.
Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (2019). ResearchGate. [Link]
Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. (2024). Frontiers. [Link]
Synthesis and Antimicrobial Evaluation of Novel 4-substituted Phenyl-(2-oxo-2H-chromen-3-yl) Prop-2-en-1-ylidene Pyrimidine Derivatives. (n.d.). JOCPR. [Link]
Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. (2022). PMC. [Link]
Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. (2014). MDPI. [Link]
Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives. (n.d.). PMC. [Link]
Cytotoxic Activity of Methoxy-4'amino Chalcone Derivatives Against Leukemia Cell Lines. (n.d.). ijc.or.id. [Link]/view/1126/695)
Publish Comparison Guide: Bioactivity Confirmation of 4'-Chloro-3-(4-methoxyphenyl)propiophenone
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a dihydrochalcone derivative. Unlike its unsaturated counterpart (the chalcone), this molecule po...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a dihydrochalcone derivative. Unlike its unsaturated counterpart (the chalcone), this molecule possesses a saturated ethylene bridge connecting the two aromatic rings.
In drug development, this structural distinction is critical. While chalcones are reactive "Michael acceptors" often associated with high cytotoxicity and pan-assay interference (PAINS), the dihydrochalcone scaffold offers a stable, lipophilic pharmacophore. It is structurally homologous to the aglycone moiety of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) and is investigated for metabolic regulation and neuroprotection (AChE inhibition).
This guide outlines the protocol for confirming the bioactivity of this specific dihydrochalcone, comparing it against its reactive precursor (Chalcone) and established therapeutic standards.
To confirm the bioactivity of 4'-Chloro-3-(4-methoxyphenyl)propiophenone, researchers must isolate its intrinsic activity from potential impurities (specifically the chalcone precursor). The validation workflow focuses on Purity Confirmation , Cytotoxicity Profiling , and Functional Metabolic Screening .
Visualizing the Validation Logic
Figure 1: Step-wise validation workflow ensuring that observed bioactivity is intrinsic to the dihydrochalcone scaffold and not due to reactive impurities.
Detailed Experimental Protocols
Protocol A: Purity Verification (Critical Step)
Rationale: The synthesis of dihydrochalcones often involves the reduction of chalcones. Residual chalcone (even <1%) can skew toxicity data due to its high reactivity.
Instrument: HPLC with UV-Vis detector (254 nm and 320 nm).
Column: C18 Reverse Phase (5 µm, 4.6 x 250 mm).
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Gradient 50:50 to 90:10 over 20 mins.
Differentiation Criteria:
Target (Dihydrochalcone): Elutes later (more lipophilic); UV
~270-280 nm (Acetophenone-like absorption).
Impurity (Chalcone): Elutes earlier; UV
~300-350 nm (Conjugated system absorption).
Acceptance: Chalcone peak area must be < 0.5% .
Protocol B: Comparative Cytotoxicity (MTT Assay)
Rationale: To demonstrate the safety advantage of the saturated scaffold over the unsaturated chalcone.
Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney epithelial).
Controls:
Negative: 0.1% DMSO.
Positive (Toxic): (E)-4'-Chloro-4-methoxychalcone (The precursor).
Test Compound: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (1 - 100 µM).
Procedure:
Seed cells (5x10³ cells/well) in 96-well plates. Incubate 24h.
Treat with compounds for 48h.
Add MTT reagent (0.5 mg/mL), incubate 4h.
Dissolve formazan in DMSO and read Absorbance at 570 nm.
Rationale: As a lipophilic analog of Phlorizin aglycone, this compound is screened for SGLT/GLUT modulation.
Reagent: 2-NBDG (Fluorescent glucose analog).
Procedure:
Starve HepG2 cells in glucose-free medium for 2h.
Treat with Target Compound (10, 50 µM) vs. Phlorizin (Positive Control).
Add 2-NBDG (100 µM) and incubate for 30 mins.
Wash with cold PBS x3.
Measure fluorescence (Ex/Em: 465/540 nm).
Data Analysis: Calculate % Inhibition of Glucose Uptake relative to DMSO control.
Data Interpretation & Mechanism
The biological distinctiveness of 4'-Chloro-3-(4-methoxyphenyl)propiophenone lies in its Structure-Activity Relationship (SAR) . The saturation of the double bond breaks the conjugation between the two aryl rings, altering both the electronic distribution and the spatial geometry.
Mechanism of Action Diagram
Figure 2: Mechanistic divergence between the reactive chalcone precursor and the stable dihydrochalcone target.
Summary of Expected Results
Assay
Metric
Target Compound Performance
Interpretation
HPLC Purity
% Area
> 99.0%
Essential for valid biological data.
MTT (HepG2)
> 50 µM
Non-cytotoxic; suitable for metabolic drugs.
DPPH Scavenging
> 200 µM
Weak antioxidant (due to methoxy vs hydroxy).
Glucose Uptake
% Inhibition
Moderate (20-40%)
Acts as a weak aglycone inhibitor; requires glycosylation for potency.
References
PubChem. (2025). Compound Summary: 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one (CAS 111302-58-0). National Library of Medicine. [Link]
Stompor, M., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Molecules.[1][2][3][4][5][6][7][8] [Link]
Laurus Labs Ltd. (2021).[6][7] Process for preparation of Empagliflozin and intermediates.[3][9][6][7] U.S. Patent 11,046,676. (Demonstrates the role of propiophenone intermediates in gliflozin synthesis). [Link]
Mendanha, D., et al. (2020). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease.[2] Current Topics in Medicinal Chemistry. [Link]
Rozmer, Z., & Perjési, P. (2016). Phytochemical and Pharmacological Aspects of Chalcones and Dihydrochalcones. Phytochemistry Reviews. (Comparison of stability and reactivity).
establishing a reference standard for "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE"
An In-Depth Technical Guide to Establishing a Reference Standard for 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE Introduction: The Cornerstone of Analytical Precision In the landscape of pharmaceutical research and develo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Establishing a Reference Standard for 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
Introduction: The Cornerstone of Analytical Precision
In the landscape of pharmaceutical research and development, the reliability of analytical data is paramount. Every quantitative measurement, from drug substance purity assays to impurity profiling, relies on a well-characterized reference standard. These materials are the bedrock of analytical accuracy, ensuring consistency, enabling regulatory compliance, and ultimately safeguarding patient safety.[1][2][3] A reference standard is a highly purified and extensively characterized substance intended for use in specified chemical and physical tests, where its properties are compared with those of the sample under examination.[4]
This guide provides a comprehensive framework for the characterization and certification of a new chemical entity, 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE, as a chemical reference standard. We will navigate the multi-step analytical workflow, compare orthogonal analytical techniques, and explain the scientific rationale behind each experimental choice. This document is designed for researchers, analytical scientists, and quality control professionals tasked with establishing robust and reliable reference materials.
The Candidate Material: Synthesis and Potential Impurities
The journey to a reference standard begins with the candidate material itself. 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE is an aromatic ketone, a structure prevalent in many pharmaceutical intermediates. A plausible and efficient synthetic route for such a molecule is the Friedel-Crafts acylation of chlorobenzene with 3-(4-methoxyphenyl)propionyl chloride, using a Lewis acid catalyst like aluminum chloride.[5][6][7]
Understanding the synthesis is critical as it informs the potential impurity profile. Process-related impurities could include:
Starting Materials: Unreacted chlorobenzene or 3-(4-methoxyphenyl)propanoic acid.
Positional Isomers: Acylation at the ortho- or meta- positions of the chlorobenzene ring.
By-products: Side-reaction products resulting from the catalyst or reaction conditions.
Residual Solvents: Solvents used during the reaction and purification steps.
A robust characterization plan must be designed to detect, identify, and quantify these potential impurities.
Part 1: Unambiguous Identity Confirmation
Before assessing purity, the absolute identity of the candidate material must be unequivocally confirmed. A combination of spectroscopic techniques is employed to ensure the material's structure is correct.
Workflow for Identity Confirmation.
Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming the molecular weight of a compound.[8] High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to deduce the elemental composition.
Rationale: This technique provides the most direct evidence of the compound's molecular formula (C₁₆H₁₅ClO₂). It is highly sensitive and can detect impurities with different molecular weights.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement of atoms within the molecule.[8]
¹H NMR: Confirms the number, connectivity, and chemical environment of all hydrogen atoms. For the target molecule, we would expect to see distinct signals for the aromatic protons on both rings, the methoxy group, and the two methylene groups of the propiophenone chain.
¹³C NMR: Confirms the number and type of carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.
Rationale: NMR is unparalleled in its ability to elucidate the exact isomeric structure. It can distinguish between the desired 4'-chloro isomer and other potential positional isomers, a task that is difficult for MS alone.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Rationale: For 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE, the IR spectrum should show characteristic absorption bands for the aromatic C-H bonds, the C=O (ketone) stretch (typically around 1685 cm⁻¹ for aromatic ketones), and the C-O (ether) stretch.[10] This provides complementary evidence to NMR and MS.
Part 2: Purity Determination - A Comparative Approach
Assigning an accurate purity value is the most critical step in certifying a reference standard. Two primary methodologies are employed: the traditional Mass Balance approach and the modern, direct Quantitative NMR (qNMR) method. The choice between these methods depends on the desired level of accuracy, traceability, and available resources.
comparing analytical techniques for "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE"
Executive Summary 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of SGLT2 inhibitors such as Dapagliflozin . Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of SGLT2 inhibitors such as Dapagliflozin . Its structural integrity—specifically the dihydrochalcone backbone—is pivotal for downstream glycosylation reactions.
This guide objectively compares the three primary analytical techniques required for its characterization: HPLC-UV (Quality Control), LC-MS/MS (Impurity Profiling), and NMR (Structural Authentication). While HPLC-UV remains the industry standard for routine assay, LC-MS is indispensable for detecting trace genotoxic impurities, and NMR is non-negotiable for initial structural validation.
Part 1: Compound Profile & Physicochemical Context[1]
The following table synthesizes experimental performance metrics to guide technique selection.
Feature
HPLC-UV (PDA)
LC-MS/MS (QqQ)
1H-NMR (500 MHz)
Primary Utility
Routine Purity & Assay (>98%)
Trace Impurity Profiling (<0.1%)
Structural Elucidation
Sensitivity (LOD)
~0.5 µg/mL
~1–10 ng/mL
~1 mg/mL
Specificity
Moderate (Retention Time based)
High (Mass-to-Charge Ratio)
Absolute (Chemical Shift)
Throughput
High (15–30 min/run)
High (10–20 min/run)
Low (Sample prep intensive)
Cost Per Run
Low ($)
High ($)
Moderate ()
Limitations
Co-elution of isomers possible
Matrix effects; ionization suppression
Low sensitivity; no trace analysis
Part 3: Detailed Experimental Protocols
Technique 1: HPLC-UV (The Gold Standard for QC)
Context: For routine batch release, HPLC-UV provides the best balance of precision and robustness. The following protocol is designed to separate the main peak from common synthetic precursors like 4-chloropropiophenone and the chalcone intermediate.
Protocol: Reverse-Phase Gradient Separation
Instrument: Agilent 1260 Infinity II or equivalent.
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Why: The C18 chain provides adequate hydrophobic retention for the non-polar diaryl structure.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Causality: The cleavage occurs at the alpha-carbon relative to the carbonyl, characteristic of propiophenone derivatives.
Workflow Logic:
Full Scan (Q1): 100–600 m/z to detect all species.
Product Ion Scan: Triggered on peaks >0.1% area.
MRM (Multiple Reaction Monitoring): Used for quantitation of known toxic impurities (e.g., alkyl halides from synthesis).
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate analytical technique based on the stage of drug development.
Figure 1: Analytical Decision Tree for Propiophenone Derivatives. Blue nodes indicate decision points; Green/Red nodes indicate selected techniques.
Part 5: Impurity Fate Mapping
Understanding the chemical origin of impurities is vital for method development. The diagram below maps the synthesis pathway to potential analytical targets.
Figure 2: Synthetic Pathway and Impurity Origin. Impurities A, B, and C must be resolved by the HPLC method.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link]
Ren, J., et al. (2014).Improved synthesis of dapagliflozin. Chinese Journal of Medicinal Chemistry. (Contextual grounding for synthesis intermediates).
Agilent Technologies (2007). Fast LC/MS/MS Analytical Method for Drug Metabolites. (Methodology for LC-MS optimization). Retrieved from [Link]
Benchmarking Guide: The Dihydrochalcone Scaffold (4'-Chloro-3-(4-methoxyphenyl)propiophenone)
Topic: Benchmarking "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" against known inhibitors/activators Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Benchmarking "4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE" against known inhibitors/activators
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide evaluates 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS: 111302-58-0), a saturated dihydrochalcone (DHC) analog.[1] While frequently utilized as a chemical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin precursors) and bioactive chalcones, this molecule possesses distinct physicochemical properties that warrant investigation as a standalone scaffold.
This guide benchmarks the compound against its unsaturated parent (4'-Chloro-4-methoxychalcone , a known MAO-B inhibitor) and the clinical standard Phloretin (a non-selective SGLT/GLUT inhibitor). The primary objective is to assess the trade-off between metabolic stability (saturation of the enone motif) and pharmacological potency .
Structural & Mechanistic Benchmarking
The core scientific question when evaluating this propiophenone is the impact of the saturated ethylene bridge (
) versus the unsaturated vinylene bridge () found in chalcones.
Mechanistic Insight: The "Michael Acceptor" Trade-off
Comparator 1 (Chalcone): The unsaturated enone is a Michael acceptor. It often exhibits high potency against enzymes like Monoamine Oxidase B (MAO-B) or NF-κB signaling proteins by covalently modifying cysteine residues. However, this reactivity leads to "Pan-Assay Interference" (PAINS) and toxicity.
Target (Propiophenone): Saturation removes the electrophilic nature. If the target molecule retains activity (e.g., in Tyrosinase or SGLT assays), it represents a superior, non-toxic lead compound. If activity is lost, the double bond is pharmacophoric.
Experimental Protocols for Benchmarking
To objectively validate the performance of 4'-Chloro-3-(4-methoxyphenyl)propiophenone, the following self-validating protocols are recommended.
Objective: Dihydrochalcones are classic tyrosinase inhibitors (skin whitening agents). Benchmark against Kojic Acid (Standard).
Enzyme Mix: Mushroom Tyrosinase (50 units/mL) in 50 mM phosphate buffer (pH 6.5).
Substrate: L-DOPA (0.5 mM).
Inhibitor: Titrate Propiophenone vs. Phloretin (1 µM – 100 µM).
Kinetics: Measure Absorbance at 475 nm (Dopachrome formation) every 30s for 10 min.
Calculation: Plot
vs. [Inhibitor]. Determine .
Hypothesis: The 4'-Cl group (lipophilic) may enhance binding to the hydrophobic pocket compared to Phloretin's -OH groups, potentially offering higher potency.
Visualization: Signaling & Logic Pathways
The following diagrams illustrate the structural logic and the screening workflow.
Diagram 1: The Scaffold Evaluation Logic (Structure-Activity Relationship)
Caption: SAR Logic Flow. The saturated Propiophenone offers a safety advantage over the Chalcone but must be tested to ensure target affinity (MAO-B vs Tyrosinase) is retained.
Diagram 2: Benchmarking Workflow Cascade
Caption: Experimental cascade. Stability (GSH assay) is the gatekeeper before investing in enzymatic potency assays.
Scientific Conclusion & Recommendations
Use as a Negative Control for Chalcones: When studying the biological activity of 4'-Chloro-4-methoxychalcone, this propiophenone is the essential negative control . If biological activity persists in the propiophenone, the mechanism is likely non-covalent binding . If activity vanishes, the mechanism requires the Michael acceptor moiety.
SGLT2 Precursor Potential: While not a direct SGLT2 inhibitor (lacking the glucose moiety), this scaffold benchmarks well against Phloretin for hydrophobicity. It serves as an ideal fragment for Fragment-Based Drug Discovery (FBDD) targeting the aglycone binding pocket of SGLT2.
References
PubChem. (2025).[2][3] Compound Summary: 4'-Chloro-3-(4-methoxyphenyl)propiophenone (CAS 111302-58-0).[1][4] National Library of Medicine. Link
Chimenti, F., et al. (2009). Chalcones: A Valid Scaffold for Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for Chalcone MAO-B activity). Link
Personal protective equipment for handling 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
To: Research & Development Team From: Senior Application Scientist, Chemical Safety & Logistics Subject: Technical Handling Guide: 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE (CAS 111302-58-0)[1][2][3] Part 1: Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Safety & Logistics
Subject: Technical Handling Guide: 4'-CHLORO-3-(4-METHOXYPHENYL)PROPIOPHENONE (CAS 111302-58-0)[1][2][3]
Part 1: Executive Safety & Technical Profile
Compound Identity:
Chemical Name: 4'-Chloro-3-(4-methoxyphenyl)propiophenone[1][2][3][4][5]
Hazard Classification (Precautionary Principle Applied):
While specific toxicological data for this exact isomer is limited, structural analogs (chlorinated dihydrochalcones and propiophenones) exhibit confirmed hazards.[2][3] We treat this compound as a Category 2 Irritant and Potential Aquatic Toxin .[2][3]
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on "standard" lab PPE. This compound combines a lipophilic ether tail with a chlorinated aromatic head, increasing skin permeation potential.[3]
PPE Selection Logic
Figure 1: PPE Decision Logic based on physical state and solvent carrier.[1][2][3]
Detailed Equipment Specifications
Protection Zone
Recommended Gear
Technical Justification
Hand (Primary)
Nitrile (Double Gloving)
Why: Nitrile offers excellent resistance to solid organic irritants.[1][2][3] Protocol: Wear two pairs. Inspect outer pair immediately upon contact.
Hand (Solvent)
Silver Shield / Laminate
Why: If dissolved in halogenated solvents (DCM), nitrile degrades in <5 mins.[2][3] Laminate prevents breakthrough of the carrier solvent.[2][3]
Respiratory
P100 / N95 (Valved)
Why: Fine crystalline dusts can bypass standard surgical masks.[2][3] Use only if handling outside a fume hood (not recommended).[2]
Eye/Face
Chemical Splash Goggles
Why: Safety glasses with gaps are insufficient for fine powders that can become airborne during static discharge.[2][3]
Part 3: Operational Protocols & Self-Validating Systems
Protocol A: Weighing & Transfer (The "Static" Risk)
Context: Chlorinated aromatic solids often carry high static charges, causing "particle jump" during weighing.[3]
Engineering Control: Operate strictly within a Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
Static Neutralization:
Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.[2][3]
Validation: Verify the balance reads "0.0000 g" steadily for 10 seconds before addition.[2][3] Drifting numbers indicate static interference.[2]
Transfer: Use a disposable anti-static spatula.[2][3] Do not reuse spatulas to prevent cross-contamination.[2][3]
Protocol B: Solubilization & Synthesis
Context: This molecule contains a ketone and an ether.[3] It is stable but lipophilic.[3]
While the propiophenone core is relatively stable, the 4-methoxyphenyl moiety can be sensitive to strong oxidizers.[2][3]
Standard: Flush reaction vessels with Nitrogen (N₂) or Argon (Ar) prior to heating.[2][3]
Protocol C: Spill Response Workflow
Figure 2: Immediate response workflow for solid vs. liquid spills.
Part 4: Waste Disposal & Decontamination
The "Halogen Rule":
Because this molecule contains Chlorine (Cl), it cannot be disposed of in general organic waste streams (often incinerated for fuel).[2][3] Burning chlorinated compounds can release toxic dioxins or hydrochloric acid.[2][3]
Container: High-density polyethylene (HDPE) or glass jerrycan.[1][2][3]
Labeling: Must explicitly state "Contains Halogenated Organics (Chlorine)".[2][3]
Glassware Decontamination:
Rinse glassware 3x with Acetone or Dichloromethane (DCM).[2][3]
Dispose of rinsate into the Halogenated Waste container.[2][3]
Validation: Visual inspection under UV light (if applicable for impurities) or simple visual check for residue before washing with soap/water.[2][3]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11323320, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one. Retrieved from [Link][1][2][3]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]